(E/Z)-3PO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGYMNWMDNSTL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348103 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18550-98-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridinyl-substituted chalcone derivative also known as 3PO, is a compound of significant interest in biomedical research, primarily for its role as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This enzyme plays a crucial role in the regulation of glycolysis, a key metabolic pathway often upregulated in cancer cells. Understanding the fundamental basic properties of this compound, such as its pKa, solubility, and stability, is paramount for its application in preclinical and clinical research, including formulation development and pharmacokinetic studies. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of the compound's mechanism of action within its primary signaling pathway.
Core Physicochemical Properties
The basicity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is attributed to the presence of two pyridine rings. Pyridine is a weak base with a pKa of approximately 5.25. The presence of the electron-withdrawing α,β-unsaturated carbonyl group is expected to decrease the basicity of the pyridine rings compared to pyridine itself.
Table 1: Summary of Key Physicochemical Parameters
| Parameter | Predicted Value/Range | Significance in Drug Development |
| pKa | 3.0 - 5.0 | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and target binding. |
| Aqueous Solubility | Low to moderate | Affects oral bioavailability, formulation options, and in vitro assay design. |
| Stability | Moderate | Susceptible to degradation under harsh pH and light conditions, influencing storage and handling protocols. |
Experimental Protocols for Determining Basic Properties
To obtain accurate and reliable data for the basic properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, the following experimental protocols are recommended.
Determination of pKa
The pKa of a compound with basic functional groups like the pyridine moieties in (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one can be determined using several methods.
This is a classic and widely used method for pKa determination.
-
Principle: A solution of the compound is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated.
-
Methodology:
-
Prepare a solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly add a standardized solution of hydrochloric acid in small increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
This method is suitable for compounds where the protonated and unprotonated forms have different UV-Vis absorption spectra.
-
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The change in absorbance is related to the ratio of the protonated and unprotonated species, from which the pKa can be calculated.
-
Methodology:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in a suitable solvent.
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH.
-
Measure the UV-Vis spectrum of each solution and record the absorbance at a wavelength where the protonated and unprotonated forms have the largest difference in absorbance.
-
Plot absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug development. Both kinetic and thermodynamic solubility can be measured.
This high-throughput method is often used in early drug discovery.[1][2]
-
Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution.[1][2]
-
Methodology:
-
Prepare a stock solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in DMSO.
-
In a multi-well plate, add increasing amounts of the stock solution to a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the plate for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
-
This method is considered the "gold standard" for determining equilibrium solubility.[1][2]
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then determined.[1][2]
-
Methodology:
-
Add an excess amount of solid (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).
-
Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the thermodynamic solubility.
-
Stability Assessment
The chemical stability of a drug candidate is crucial for its development. Stability studies are typically conducted under various stress conditions.
-
Principle: The compound is incubated in buffers of different pH values over time, and the remaining concentration is measured.
-
Methodology:
-
Prepare solutions of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in a series of buffers with a wide pH range (e.g., pH 2, 7, and 10).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.
-
The degradation rate at each pH can be calculated.
-
-
Principle: The compound is exposed to a controlled light source, and the degradation is monitored.
-
Methodology:
-
Prepare a solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in a suitable solvent.
-
Expose the solution to a standardized light source (e.g., a xenon lamp) that mimics sunlight, according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
At specific time intervals, analyze the concentration of the compound in both the exposed and control samples by HPLC.
-
The extent of photodegradation can be determined by comparing the concentrations.
-
Signaling Pathway and Mechanism of Action
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is a known inhibitor of PFKFB3, a key enzyme in the glycolytic pathway. By inhibiting PFKFB3, the compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis. This leads to a reduction in the overall glycolytic flux.
References
An In-depth Technical Guide to the Core Mechanism of Action of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of glycolysis that has garnered significant interest for its potential therapeutic applications in oncology and other diseases characterized by metabolic dysregulation. Initially identified as a direct inhibitor of the key glycolytic enzyme 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), recent evidence has refined this understanding. This technical guide provides a comprehensive overview of the current knowledge regarding 3PO's mechanism of action, detailing its effects on cellular metabolism, and presenting a nuanced perspective on its molecular interactions. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research.
Introduction
The metabolic reprogramming of cancer cells, famously described as the Warburg effect, is characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis. A key regulator of this heightened glycolysis is the enzyme 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) emerged as a promising therapeutic agent due to its ability to inhibit this crucial metabolic pathway. This guide will delve into the intricate details of its mechanism of action, moving from the initial hypothesis of direct PFKFB3 inhibition to the current understanding of its role in modulating intracellular pH.
Core Mechanism of Action: An Evolving Perspective
The Initial Hypothesis: Direct PFKFB3 Inhibition
The Current Understanding: Indirect Glycolysis Inhibition via Intracellular Acidification
More recent and detailed investigations have challenged the direct inhibition model. A pivotal study utilizing isothermal titration calorimetry (ITC), a technique that directly measures the heat changes associated with binding events, revealed that 3PO does not directly bind to PFKFB3. This finding prompted a re-evaluation of 3PO's mechanism of action.
The current scientific consensus posits that 3PO's primary mechanism of action is the induction of intracellular acidification through the accumulation of lactate . This leads to a decrease in intracellular pH, which in turn non-specifically inhibits the activity of various pH-sensitive glycolytic enzymes, including PFK-1.
It has been suggested that 3PO may exert its effects on lactate transport by inhibiting monocarboxylate transporters (MCTs), such as MCT1 and MCT4, which are responsible for extruding lactate from the cell. By blocking these transporters, 3PO causes lactate to build up within the cell, leading to the observed drop in intracellular pH.
Signaling Pathways and Cellular Effects
The indirect inhibition of glycolysis by 3PO triggers a cascade of downstream cellular effects.
PFKFB3 and the Glycolytic Pathway
PFKFB3 is a bifunctional enzyme that plays a critical role in regulating the flux of glycolysis. Its kinase activity produces F2,6BP, a potent allosteric activator of PFK-1. This activation overcomes the inhibitory effects of ATP and citrate on PFK-1, thereby promoting the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis.
Caption: PFKFB3's role in the glycolytic pathway.
The Mechanism of 3PO-Induced Glycolysis Inhibition
3PO disrupts the normal glycolytic process through the following proposed steps:
-
Inhibition of Lactate Efflux: 3PO is thought to inhibit monocarboxylate transporters (MCTs), preventing the transport of lactate out of the cell.
-
Intracellular Lactate Accumulation: The blockage of lactate efflux leads to a significant increase in intracellular lactate concentration.
-
Intracellular Acidification: The accumulation of lactic acid causes a drop in the intracellular pH (pHi).
-
Inhibition of Glycolytic Enzymes: The acidic intracellular environment non-specifically inhibits the activity of several pH-sensitive enzymes in the glycolytic pathway, most notably Phosphofructokinase-1 (PFK-1). This leads to a reduction in the overall glycolytic rate.
Caption: Proposed mechanism of 3PO-induced glycolysis inhibition.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Endothelial cells, which line the blood vessels, are highly glycolytic. By inhibiting glycolysis, 3PO can impair the proliferation and migration of endothelial cells, thereby exerting anti-angiogenic effects.
Quantitative Data
The anti-proliferative activity of 3PO has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | Acute T-cell leukemia | 1.4 - 24 |
| HL-60 | Acute promyelocytic leukemia | 1.4 - 24 |
| MDA-MB-231 | Breast adenocarcinoma | 1.4 - 24 |
| Lewis Lung Carcinoma | Lung adenocarcinoma | 1.4 - 24 |
Note: The reported IC50 values often fall within a range, reflecting variations in experimental conditions and cell line sensitivity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of 3PO.
Isothermal Titration Calorimetry (ITC) to Assess Direct Binding to PFKFB3
Objective: To determine if 3PO directly binds to PFKFB3 and to quantify the thermodynamics of the interaction if binding occurs.
Materials:
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Purified recombinant human PFKFB3 protein
-
3PO compound
-
Dialysis buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
Syringes and sample cells for ITC instrument
Protocol:
-
Sample Preparation:
-
Dialyze the purified PFKFB3 protein extensively against the ITC buffer to ensure buffer matching.
-
Dissolve 3PO in the final dialysis buffer to the desired concentration. It is critical to ensure that the buffer of the protein and the ligand are identical to minimize heats of dilution.
-
Degas both the protein solution and the 3PO solution for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with detergent and water, followed by rinsing with the ITC buffer.
-
Load the reference cell with the ITC buffer.
-
Load the sample cell with the PFKFB3 protein solution (typically at a concentration of 10-50 µM).
-
-
Titration:
-
Fill the injection syringe with the 3PO solution (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small, sequential injections (e.g., 2 µL) of the 3PO solution into the sample cell containing the PFKFB3 protein.
-
Record the heat change after each injection. The initial injections will produce larger heat changes as the binding sites on the protein become saturated. Subsequent injections will produce smaller heat changes, eventually equaling the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Expected Outcome for 3PO: In the case of 3PO and PFKFB3, the ITC experiment would show no significant heat changes beyond the heat of dilution, indicating a lack of direct binding.
Caption: Workflow for Isothermal Titration Calorimetry.
Measurement of Intracellular pH (pHi)
Objective: To measure the change in intracellular pH in response to 3PO treatment.
Materials:
-
Fluorescence microscope or plate reader with appropriate filters
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
3PO compound
-
Nigericin (for calibration)
-
High potassium buffer solutions of known pH (for calibration)
Protocol:
-
Cell Culture and Dye Loading:
-
Seed cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Load the cells with the pH-sensitive dye (e.g., 2-5 µM BCECF-AM in HBSS) and incubate at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
3PO Treatment and Imaging:
-
Add HBSS containing the desired concentration of 3PO to the cells.
-
Acquire fluorescence images or readings at two different excitation wavelengths (e.g., 440 nm and 490 nm for BCECF) and a single emission wavelength (e.g., 535 nm for BCECF) over a time course.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with a high potassium buffer containing nigericin. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.
-
Sequentially perfuse the cells with high potassium buffers of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Record the fluorescence ratio (e.g., 490nm/440nm) at each known pH to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point of the experiment.
-
Convert the fluorescence ratios to intracellular pH values using the calibration curve.
-
Plot the change in intracellular pH over time in response to 3PO treatment.
-
Caption: Workflow for intracellular pH measurement.
Conclusion
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a valuable research tool for studying the metabolic vulnerabilities of cancer and other diseases. While its mechanism of action is more complex than initially thought, the current understanding of its ability to induce intracellular acidification and indirectly inhibit glycolysis provides a solid foundation for its further investigation and potential therapeutic development. The quantitative data and detailed experimental protocols provided in this guide are intended to support the research community in advancing our knowledge of this intriguing molecule and its role in cellular metabolism.
An In-Depth Technical Guide on (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, analysis, and biological activity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a molecule of significant interest in cancer research, commonly known as 3PO. This document details the compound's role as a modulator of glycolysis through its effects on the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) signaling pathway. Included are summaries of its chemical and physical properties, a detailed experimental protocol for its synthesis via Claisen-Schmidt condensation, and an analysis of its spectral data. Furthermore, this guide presents diagrams of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is a chalcone derivative featuring two pyridine rings. The systematic IUPAC name for this compound is (E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one. Its chemical structure consists of a central α,β-unsaturated ketone moiety, which connects a pyridin-3-yl group at the β-position and a pyridin-4-yl group to the carbonyl carbon.
Chemical Structure:
A summary of the key chemical and physical properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 18550-98-6 | [1] |
| Appearance | Solid (form may vary) | |
| Synonyms | 3PO, (E)-3PO, 3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | [1] |
Synthesis
The primary synthetic route to (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. In this specific synthesis, 3-pyridinecarboxaldehyde reacts with 1-(4-pyridinyl)ethanone.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general yet detailed methodology for the synthesis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
Materials:
-
3-Pyridinecarboxaldehyde
-
1-(4-Pyridinyl)ethanone
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)
-
Distilled water
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 3-pyridinecarboxaldehyde and 1-(4-pyridinyl)ethanone in a suitable volume of ethanol with stirring.
-
Base Addition: To the stirred solution, slowly add the aqueous NaOH or KOH solution. The amount of base should be catalytic.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours. A precipitate may form during the reaction.
-
Work-up: Upon completion, pour the reaction mixture into cold distilled water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
-
Drying: Dry the purified product under vacuum.
Spectral Analysis
The structural confirmation of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the two pyridine rings and the vinylic protons of the propenone bridge. The coupling constant of the vinylic protons is indicative of the (E)-configuration. |
| ¹³C NMR | Resonances for all 13 carbon atoms, including the carbonyl carbon, the olefinic carbons, and the carbons of the pyridine rings. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the ketone, C=C stretching of the alkene and aromatic rings, and C-H stretching and bending vibrations. |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (210.23 g/mol ). |
Biological Activity and Signaling Pathway
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is recognized as a significant inhibitor of glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Its primary target is considered to be 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolytic flux.[2][3][4]
The PFKFB3 Signaling Pathway in Glycolysis
PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis, and its activation by F2,6BP significantly increases the rate of glucose breakdown.[2] By inhibiting PFKFB3, 3PO reduces the levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.[4] This disruption of the cancer cells' energy supply can lead to reduced proliferation and survival.
Alternative Mechanism of Action
Recent studies have suggested an alternative or additional mechanism for the action of 3PO. It has been proposed that 3PO may not directly bind to PFKFB3 but instead leads to an accumulation of lactic acid within the cells.[3][5][6] This intracellular acidification can, in turn, inhibit various glycolytic enzymes, thus reducing the overall glycolytic rate. This finding highlights the complexity of 3PO's mechanism of action and warrants further investigation.
Experimental Workflow for Biological Evaluation
The evaluation of the biological activity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one typically involves a series of in vitro and in vivo experiments to assess its impact on glycolysis and cancer cell proliferation.
Conclusion
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a potent modulator of glycolysis with significant potential in cancer therapy. Its ability to disrupt the energy metabolism of cancer cells, primarily through the inhibition of the PFKFB3 pathway, makes it a valuable tool for research and a promising candidate for further drug development. The elucidation of its precise mechanism of action, including the potential for indirect inhibition of glycolysis via intracellular acidification, will be crucial for its future clinical applications. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field.
References
- 1. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Mechanisms of regulation of PFKFB expression in pancreatic and gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , a pyridyl-substituted chalcone analog, has garnered interest within the scientific community, particularly for its role as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis. This technical guide provides a summary of available computational data for this compound and outlines a generalized experimental protocol for its synthesis and spectroscopic characterization. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound remains largely unpublished. The data presented herein is based on computational predictions and analysis of analogous structures.
Molecular and Spectroscopic Data
The structural and computed spectral properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (CAS No: 18550-98-6) are summarized below. It is crucial to note that these are predicted values and await experimental verification.
Table 1: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| IUPAC Name | (2E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | PubChem[1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Chemical shifts (δ) for aromatic protons are expected in the range of 7.0-9.0 ppm. The vinyl protons (α and β to the carbonyl) would likely appear as doublets between 6.5 and 8.0 ppm with a coupling constant characteristic of a trans-alkene (approx. 15-18 Hz). |
| ¹³C NMR | The carbonyl carbon is predicted to have a chemical shift (δ) in the range of 185-195 ppm. Aromatic and vinyl carbons would appear between 120 and 160 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O (carbonyl) stretch is expected around 1650-1680 cm⁻¹. Bands for C=C stretching of the alkene and aromatic rings would likely be observed in the 1500-1600 cm⁻¹ region. C-H stretching of the aromatic and vinyl groups are anticipated around 3000-3100 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to the molecular weight of the compound (approximately 210.08). |
Experimental Protocols
The synthesis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one would typically be achieved via a Claisen-Schmidt condensation reaction. The following is a generalized protocol based on established methods for analogous chalcones.
Synthesis: Claisen-Schmidt Condensation
-
Reactant Preparation: Equimolar amounts of 3-pyridinecarboxaldehyde and 1-(4-pyridinyl)ethanone are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Base-Catalyzed Condensation: A catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Isolation and Purification: The reaction mixture is poured into crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude product is then washed with cold water until the washings are neutral. The solid is dried and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is depicted in the following diagram.
This diagram illustrates the logical flow from the initial synthesis and purification of the compound to its characterization using various spectroscopic techniques, culminating in the elucidation and verification of its chemical structure. Each spectroscopic method provides unique information that, when combined, allows for a comprehensive structural analysis.
References
The Multifaceted Biological Activities of Pyridinyl Chalcone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinyl chalcones, a class of organic compounds characterized by an open-chain flavonoid structure with a pyridine ring, have emerged as a significant area of interest in medicinal chemistry. Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of pyridinyl chalcone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity
Pyridinyl chalcone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyridinyl chalcone derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 16f | A549 (Lung) | 0.023 | [1] |
| HCT-116 (Colon) | 0.031 | [1] | |
| MCF-7 (Breast) | 0.045 | [1] | |
| K562 (Leukemia) | 0.028 | [1] | |
| 6c | Various (NCI-60) | 0.38 (average) | [2] |
| 6f | Various (NCI-60) | 0.45 (average) | [2] |
| 7g | Various | 5.41 - 8.35 (LC50) | [2] |
| 10b, 10c, 10d, 10e, 10g, 10h, 10i | MCF-7, A549, Colo-205, A2780 | 0.013 - 12.45 | [3] |
| 10f, 10i, 10j | ACHN, MCF-7, A-549 | More potent than E7010 | [4][5] |
| 3f | MCF-7 | Induces G1 arrest | [6] |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism for many pyridinyl chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4]
References
In Silico Docking Studies of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridinyl-containing chalcone derivative also known as 3PO, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Historically, 3PO was characterized as a small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. However, recent evidence has challenged this primary mechanism of action, suggesting an alternative pathway for its glycolysis-inhibiting effects. This technical guide provides a comprehensive overview of the in silico docking studies related to 3PO and its analogs, presents the conflicting evidence regarding its mechanism of action, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction
Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, are known for their wide range of biological activities. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a synthetic chalcone derivative that has been investigated for its anticancer properties. Its ability to inhibit glycolysis, a metabolic pathway often upregulated in cancer cells, has made it a subject of numerous studies. This guide delves into the computational and experimental findings surrounding 3PO, with a focus on its molecular interactions and biological targets.
In Silico Docking Studies and Biological Targets
In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While 3PO was initially believed to target PFKFB3, recent studies have cast doubt on this interaction. Consequently, other potential targets, such as tubulin, have been considered for 3PO and its analogs.
The PFKFB3 Conundrum: A Tale of Conflicting Evidence
For years, 3PO was widely cited as an inhibitor of PFKFB3, an enzyme that plays a crucial role in promoting glycolysis in cancer cells. Several studies and commercial suppliers described 3PO as a PFKFB3 inhibitor with a reported IC50 of 22.9 μM for the recombinant human PFKFB3 protein.[1] This inhibition was thought to suppress glucose uptake and reduce the intracellular concentration of fructose-2,6-bisphosphate (Fru-2,6-BP), lactate, and ATP.[1]
However, a 2020 study published in FEBS Letters challenged this long-held belief.[2] Using isothermal titration calorimetry (ITC), a technique that directly measures the heat changes associated with binding events, the researchers found no evidence of direct binding between 3PO and PFKFB3, even at high concentrations.[2] Instead, they proposed an alternative mechanism for 3PO's antiglycolytic effects: the accumulation of lactic acid within the cells, leading to a decrease in intracellular pH.[2] This intracellular acidification, in turn, inhibits key glycolytic enzymes.
This conflicting evidence underscores the importance of employing multiple experimental techniques to validate in silico predictions and characterize drug-target interactions.
Tubulin as a Potential Target for Pyridinyl Chalcones
Molecular docking studies on various pyridinyl chalcone derivatives have shown that they can bind to the colchicine-binding site of tubulin, suggesting that this may also be a plausible target for 3PO.
Quantitative Data Presentation
The following tables summarize the available quantitative data for 3PO and related pyridinyl chalcone derivatives.
Table 1: In Vitro Biological Activity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
| Parameter | Value | Cell Line/System | Reference |
| PFKFB3 Inhibition (IC50) | 22.9 μM | Recombinant Human PFKFB3 | [1] |
| Growth Inhibition (IC50) | 1.4 μM | Human Jurkat cells | [1] |
| Growth Inhibition (IC50) | 1.5 μM | Human NHBE cells | [1] |
| Growth Inhibition (IC50) | 3.2 μM | Human K562 cells | [1] |
Note: The PFKFB3 inhibition data should be interpreted with caution due to the conflicting evidence regarding direct binding.
Table 2: In Silico Docking Data of Representative Pyridinyl Chalcone Derivatives against Tubulin
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Chalcone Derivative 1 | Tubulin (Colchicine site) | -7.8 | Cys241, Leu248, Ala316 | Fictional Example |
| Chalcone Derivative 2 | Tubulin (Colchicine site) | -8.2 | Asn258, Met259, Thr353 | Fictional Example |
Note: The data in this table is illustrative of findings for chalcone derivatives and does not represent specific results for 3PO, for which such data is not currently available in published literature.
Experimental Protocols
General Protocol for In Silico Molecular Docking of Chalcone Derivatives
This protocol provides a general workflow for performing molecular docking studies of chalcone derivatives, such as 3PO, with a protein target like tubulin. Software such as AutoDock Vina, Schrödinger Maestro, or GOLD is commonly used.
1. Ligand Preparation:
-
The 3D structure of the chalcone derivative is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are added, and non-polar hydrogens are merged. The rotatable bonds are defined.
2. Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 1SAO) is downloaded from the Protein Data Bank (PDB).
-
All water molecules, co-factors, and existing ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein.
3. Grid Generation:
-
A grid box is defined around the active site of the protein. For tubulin, this would be the colchicine-binding site.
-
The size and center of the grid box are set to encompass the entire binding pocket to allow the ligand to move freely.
4. Docking Simulation:
-
The prepared ligand is docked into the prepared protein using the chosen docking software.
-
The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site.
-
The simulation generates a set of docked poses, ranked by their predicted binding affinity (docking score).
5. Analysis of Results:
-
The docked poses are visualized and analyzed to identify the best binding mode.
-
Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein are identified.
-
The binding affinity, typically expressed in kcal/mol, is recorded.
Isothermal Titration Calorimetry (ITC) for 3PO and PFKFB3
The following is a general outline of the ITC protocol used to investigate the binding of 3PO to PFKFB3, as described in the 2020 FEBS Letters study.[2]
1. Sample Preparation:
-
Recombinant PFKFB3 protein is purified and dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
3PO is dissolved in the same buffer to the desired concentration. A high concentration of 3PO (e.g., up to 750 μM) may be used to ensure the detection of any potential binding.[2]
2. ITC Experiment:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is equilibrated at a constant temperature (e.g., 25°C).
-
The sample cell is filled with the PFKFB3 protein solution.
-
The injection syringe is filled with the 3PO solution.
-
A series of small injections of the 3PO solution into the PFKFB3 solution are performed.
-
The heat change associated with each injection is measured by the instrument.
3. Data Analysis:
-
The raw ITC data (thermogram) is integrated to determine the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
In the case of 3PO and PFKFB3, no significant heat changes were observed, indicating a lack of direct binding.[2]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the proposed targets and effects of 3PO.
PFKFB3 and the Glycolytic Pathway
This pathway illustrates the central role of PFKFB3 in promoting glycolysis, a process that is reportedly inhibited by 3PO.
Tubulin Polymerization and Depolymerization Cycle
This diagram illustrates the dynamic process of microtubule formation, a potential target for chalcone derivatives.
TGF-β1/SMAD2/3 Signaling Pathway
Some studies suggest that 3PO may modulate pathways involved in cellular processes beyond metabolism, such as the TGF-β1/SMAD2/3 pathway, which is implicated in fibrosis and cancer progression.
Conclusion and Future Directions
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) remains a molecule of significant interest due to its potent biological activities, particularly its ability to inhibit glycolysis. The recent findings that challenge its role as a direct PFKFB3 inhibitor and propose an alternative mechanism involving intracellular pH modulation highlight the dynamic nature of drug discovery and the need for continuous validation of scientific findings.
Future in silico research should focus on performing comprehensive docking studies of 3PO against a panel of potential off-targets, with a particular emphasis on tubulin, given the promising results for its structural analogs. These computational predictions should then be rigorously validated through biophysical and biochemical assays. A deeper understanding of the precise molecular mechanisms underlying the effects of 3PO will be crucial for its potential development as a therapeutic agent.
References
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability studies for the compound (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridinyl-containing chalcone derivative with potential therapeutic applications. As an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), this molecule holds promise in fields such as oncology and angiogenesis inhibition.[1] Understanding its physicochemical properties is paramount for its development as a pharmaceutical agent.
Core Compound Properties
| Property | Value | Source |
| IUPAC Name | (2E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | PubChem |
| Molecular Formula | C13H10N2O | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Synonyms | 3PO, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | [1][2] |
| Physical State | Crystalline solid (predicted) | General chemical knowledge |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the predicted solubility of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in various solvents. It is generally soluble in organic solvents.[3]
| Solvent | Predicted Solubility (mg/mL) | Classification |
| Water | < 0.1 | Practically Insoluble |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | > 20 | Very Soluble |
| Ethanol | 1 - 10 | Soluble |
| Methanol | 1 - 10 | Soluble |
Experimental Protocol: Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in various aqueous and organic solvents.
Methodology:
-
Sample Preparation: An excess amount of the compound is added to a known volume of the test solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL.
Stability Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[4]
Forced Degradation Study Summary
The following table outlines the conditions for forced degradation studies as per ICH guidelines.
| Stress Condition | Reagent/Condition | Duration | Predicted Outcome |
| Hydrolytic | |||
| Acidic | 0.1 M HCl | 7 days | Potential degradation |
| Basic | 0.1 M NaOH | 7 days | Significant degradation |
| Neutral | Purified Water | 7 days | Stable |
| Oxidative | 3% H2O2 | 7 days | Potential degradation |
| Photolytic | 1.2 million lux hours (visible) & 200 W h/m² (UV) | As per ICH Q1B | Potential for photodegradation |
| Thermal | 60°C | 14 days | Stable |
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature.
-
Oxidation: The stock solution is mixed with 3% hydrogen peroxide and kept at room temperature.
-
Thermal Degradation: The solid compound and a solution are kept at an elevated temperature (e.g., 60°C).
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Peak Purity Analysis: Peak purity of the parent drug is checked using a photodiode array (PDA) detector to ensure that the chromatographic peak is not co-eluting with any degradation products.
Potential Signaling Pathway Involvement
As an inhibitor of PFKFB3, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is expected to modulate glycolysis. By inhibiting PFKFB3, the compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This leads to a downstream reduction in glycolytic flux.
This guide serves as a foundational resource for researchers engaged in the development of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. The provided protocols and data offer a framework for conducting and interpreting critical physicochemical studies. Further experimental validation is necessary to confirm these predicted properties.
References
Unveiling (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Guide to a PFKFB3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme in the regulation of glycolysis, a metabolic pathway frequently upregulated in various pathological conditions, including cancer and diabetic retinopathy. This technical guide provides a comprehensive overview of 3PO, including its mechanism of action, synthesis, quantitative inhibitory data, and detailed experimental protocols for its characterization. The guide also elucidates the key signaling pathways influenced by PFKFB3 and its inhibition by 3PO, offering a valuable resource for researchers and drug development professionals in the fields of oncology, metabolism, and ophthalmology.
Introduction
Metabolic reprogramming is a hallmark of cancer and other proliferative diseases. A key feature of this reprogramming is the "Warburg effect," characterized by an increased rate of glycolysis even in the presence of oxygen. 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal enzyme that promotes high glycolytic flux by synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) has been identified as a selective inhibitor of PFKFB3, making it a valuable tool for studying the role of PFKFB3 in disease and a potential lead compound for therapeutic development. This guide details the technical aspects of 3PO as a PFKFB3 inhibitor.
Mechanism of Action
3PO is a cell-permeable compound that reduces glycolytic flux by inhibiting the kinase activity of PFKFB3. It is described as a mixed-mode inhibitor that competes with the enzyme's substrate, fructose-6-phosphate (F-6-P)[1]. By inhibiting PFKFB3, 3PO decreases the intracellular concentration of F-2,6-BP, leading to reduced PFK-1 activity and a subsequent suppression of glycolysis. This results in decreased glucose uptake, lactate secretion, and intracellular ATP levels[2].
Interestingly, some recent studies have raised questions about the direct binding of 3PO to PFKFB3, suggesting that its inhibitory effects on glycolysis might be mediated through off-target effects. However, it is widely acknowledged that 3PO consistently reduces glycolytic flux and has anti-proliferative and anti-angiogenic effects in various models.
Quantitative Data
The inhibitory activity of 3PO has been quantified in both enzymatic and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Notes |
| 3PO | Recombinant Human PFKFB3 | 22.9[2] | Does not inhibit PFK-1 activity. |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Jurkat | T-cell Leukemia | 1.4[2] | Growth Inhibition |
| NHBE-ht/LT/ras | Transformed Bronchial Epithelial | ~1.4[1] | Proliferation |
| K562 | Chronic Myelogenous Leukemia | 3.2[2] | Growth Inhibition |
| Various Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24[2] | Proliferation |
| A375 | Melanoma | - | Induces G1/0 cell cycle arrest[3] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Administration Route |
| Clearance (CL) | 2312 mL/min/kg[2] | Intravenous |
| Half-life (T1/2) | 0.3 hr[2] | Intravenous |
| Maximum Concentration (Cmax) | 113 ng/mL[2] | Intravenous |
| Area Under the Curve (AUC0-inf) | 36 ng/hr/mL[2] | Intravenous |
Experimental Protocols
Synthesis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
3PO is a chalcone derivative and can be synthesized via a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
-
Reactants: 3-Pyridinecarboxaldehyde and 4-acetylpyridine.
-
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: A protic solvent like ethanol.
General Procedure:
-
Dissolve 4-acetylpyridine in ethanol.
-
Add an equimolar amount of 3-pyridinecarboxaldehyde to the solution.
-
Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring.
-
Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water or ethanol to remove excess base and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
PFKFB3 Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the PFKFB3 kinase reaction.
Materials:
-
Recombinant human PFKFB3 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrates: Fructose-6-phosphate (F-6-P) and ATP
-
3PO (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM KCl, 8 mM DTT, 0.02% BSA)
Procedure:
-
Prepare the PFKFB3 enzyme solution in the assay buffer.
-
Add the test compound (3PO) at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.
-
Add the PFKFB3 enzyme to the wells containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of F-6-P and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
3PO dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3PO. Include a DMSO vehicle control and untreated controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Glucose Uptake Assay (¹⁴C-2-Deoxyglucose Uptake)
This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog.
Materials:
-
Cells of interest
-
Culture medium
-
3PO dissolved in DMSO
-
Glucose-free medium
-
[¹⁴C]-2-deoxyglucose
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.5% SDS)
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with 3PO at the desired concentrations for a specified time.
-
Wash the cells with pre-warmed glucose-free medium.
-
Add glucose-free medium containing [¹⁴C]-2-deoxyglucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells with the lysis buffer.
-
Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Calculate the glucose uptake relative to the control cells.
Signaling Pathways and Visualizations
PFKFB3 is a downstream target of several key signaling pathways that are often dysregulated in cancer and other diseases. Inhibition of PFKFB3 by 3PO can therefore impact these pathways.
HIF-1α Signaling Pathway
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and glycolysis. PFKFB3 is a direct transcriptional target of HIF-1α. The upregulation of PFKFB3 by HIF-1α is a critical step in the metabolic adaptation of cells to low oxygen environments.[4][5][6]
Caption: HIF-1α signaling pathway leading to PFKFB3-mediated glycolysis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, proliferation, and survival. Activation of this pathway, often through growth factor receptor signaling, leads to the induction of PFKFB3 expression.[7][8][9] This links growth signals directly to the metabolic machinery needed to fuel cell proliferation.
Caption: PI3K/Akt signaling pathway regulating PFKFB3 expression.
Experimental Workflow for 3PO Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of 3PO as a PFKFB3 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. 3PO as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of HIF1α-PFKFB3 Pathway in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Induction of Non-apoptotic Cell Death by (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the potential for (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, to induce non-apoptotic cell death. While 3PO is a well-documented inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) leading to apoptosis, this guide explores its hypothetical engagement of non-apoptotic pathways based on the activities of structurally related chalcones.
Introduction to (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor of PFKFB3, a key enzyme in the regulation of glycolysis. By inhibiting PFKFB3, 3PO effectively suppresses glycolytic flux, leading to decreased glucose uptake and ATP production in cancer cells. This metabolic stress has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
While the primary mechanism of 3PO-induced cell death is attributed to apoptosis, the broader class of chalcones, to which 3PO belongs, has been demonstrated to induce other forms of programmed cell death, including necroptosis and pyroptosis. This guide will delve into the established mechanism of 3PO and explore the potential for this compound to induce non-apoptotic cell death, providing a hypothetical framework and detailed experimental protocols for investigation.
Established Mechanism of Action: PFKFB3 Inhibition and Apoptosis
The primary molecular target of 3PO is PFKFB3. Inhibition of this enzyme leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The resulting metabolic stress culminates in the induction of apoptosis, a form of programmed cell death characterized by caspase activation and maintenance of plasma membrane integrity until the final stages.
Signaling Pathway for PFKFB3 Inhibition by 3PO
Caption: Established Signaling Pathway of 3PO.
Hypothetical Non-Apoptotic Cell Death Induction by 3PO
While direct evidence for 3PO-induced non-apoptotic cell death is currently lacking, the documented activities of other chalcone derivatives provide a strong basis for hypothesizing such mechanisms.
Potential Induction of Necroptosis
Necroptosis is a regulated form of necrosis that is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Some chalcones have been shown to modulate this pathway. It is plausible that 3PO, through off-target effects or as a consequence of severe metabolic stress, could trigger the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3, leading to the phosphorylation and activation of MLKL. Activated MLKL then translocates to the plasma membrane, causing its rupture and subsequent cell death.
Caption: Hypothetical Necroptosis Pathway for 3PO.
Potential Induction of Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death dependent on the activation of inflammatory caspases (caspase-1, -4, -5, and -11) and the pore-forming protein Gasdermin D (GSDMD) or Gasdermin E (GSDME). Certain chalcones have been reported to induce pyroptosis. A plausible mechanism for 3PO could involve the activation of a signaling cascade, such as the PKCδ/JNK pathway, which has been implicated in chalcone-induced pyroptosis. This could lead to the activation of caspase-3, which in turn cleaves GSDME. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.
Caption: Hypothetical Pyroptosis Pathway for 3PO.
Quantitative Data for 3PO
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of 3PO in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | 1.4 | [1] |
| NHBE (Ras-transformed) | Lung | 1.5 | [1] |
| K562 | Leukemia | 3.2 | [1] |
| Various Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24 | [1] |
| Recombinant Human PFKFB3 | - | 22.9 | [1] |
Experimental Protocols for Investigating Non-Apoptotic Cell Death
The following protocols are adapted from established methods for studying necroptosis and pyroptosis and can be applied to investigate the effects of 3PO.
General Experimental Workflow
Caption: General Experimental Workflow.
Detailed Methodologies
-
Cell Lines: Select appropriate cancer cell lines for study (e.g., HT-29 for necroptosis, PC3 for pyroptosis).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
3PO Preparation: Prepare a stock solution of 3PO in DMSO. Dilute the stock solution in culture medium to the desired final concentrations immediately before use.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of 3PO or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
This assay measures the release of LDH from cells with compromised plasma membrane integrity, a hallmark of necrotic cell death.
-
Sample Collection: After treatment with 3PO, carefully collect the cell culture supernatant.
-
Lysis Control: For a positive control (maximum LDH release), treat a set of untreated cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.
-
Assay Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves transferring the supernatant to a new 96-well plate and adding a reaction mixture containing a substrate and a dye.
-
Measurement: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
This technique is used to detect and quantify key proteins in the necroptosis and pyroptosis signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., RIPK1, RIPK3, p-MLKL, GSDME, cleaved GSDME, Caspase-3, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
This assay quantifies the release of pro-inflammatory cytokines, such as IL-1β, which is a key event in pyroptosis.
-
Sample Collection: Collect the cell culture supernatant after 3PO treatment.
-
Assay Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., human IL-1β) and follow the manufacturer's protocol. This typically involves adding the supernatant and standards to a pre-coated 96-well plate, followed by a series of incubation and washing steps with detection and substrate antibodies.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.
Conclusion
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a promising anti-cancer agent with a well-established mechanism of action involving the inhibition of glycolysis and induction of apoptosis. While direct evidence is pending, the documented ability of other chalcones to induce non-apoptotic cell death pathways such as necroptosis and pyroptosis suggests that 3PO may possess similar capabilities. The experimental framework provided in this guide offers a robust starting point for researchers to investigate these hypothetical mechanisms. A deeper understanding of the full spectrum of cell death modalities induced by 3PO will be crucial for its future clinical development and application.
References
Methodological & Application
Application Notes and Protocols for (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition by 3PO leads to a reduction in glucose uptake and the intracellular concentration of fructose-2,6-bisphosphate (Fru-2,6-BP), lactate, and ATP.[1] This chalcone derivative has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, making it a compound of interest for cancer research and drug development.[2][3][4] Some studies suggest that 3PO may also exert its effects by altering intracellular pH, independent of direct PFKFB3 binding. These application notes provide detailed protocols for utilizing 3PO in cell culture experiments to assess its biological activity.
Data Presentation
The following tables summarize the reported in vitro efficacy of 3PO across various cancer cell lines.
Table 1: IC50 Values of 3PO in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type |
| Jurkat | T-cell Leukemia | 1.4 | 48 | Trypan Blue Dye Exclusion |
| NHBE (Ras-transformed) | Bronchial Epithelial | 1.5 | 48-72 | Trypan Blue Dye Exclusion |
| K562 | Chronic Myelogenous Leukemia | 3.2 | 48 | Trypan Blue Dye Exclusion |
| Various Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24 | - | Proliferation Assay |
| A375 | Melanoma | 114.0 | 24 | MTT Assay |
| A375 | Melanoma | 104.1 | 48 | MTT Assay |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
Preparation of 3PO Stock Solution
For in vitro experiments, 3PO is typically dissolved in dimethyl sulfoxide (DMSO).
-
Reagents and Materials:
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve 2.102 mg of 3PO (Molecular Weight: 210.23 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. For long-term storage, -80°C is recommended.
-
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the effect of 3PO on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3PO stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of 3PO in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest 3PO treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3PO or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[2]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine the mode of cell death induced by 3PO.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3PO stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 3PO (e.g., IC50 concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This protocol is to investigate the effect of 3PO on cell cycle progression.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3PO stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with 3PO at various concentrations for a specified duration (e.g., 24 hours).[3]
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at 4°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Glycolysis Assessment (Lactate Production and Extracellular Acidification Rate - ECAR)
This protocol measures the impact of 3PO on the glycolytic activity of cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3PO stock solution (10 mM in DMSO)
-
Lactate Assay Kit
-
Extracellular Flux Analyzer (e.g., Seahorse) and associated reagents
-
-
Lactate Production Protocol:
-
Seed cells and treat with 3PO as described for the viability assay.
-
After the desired incubation time, collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
-
-
ECAR Protocol (Seahorse Assay):
-
Seed cells in a Seahorse XF cell culture microplate.
-
Allow cells to attach and then treat with 3PO for the desired time.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Measure the basal ECAR.
-
Inject 3PO through the instrument's ports to measure the acute effect on glycolysis.
-
ATP Production Assay
This protocol quantifies the effect of 3PO on cellular ATP levels.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3PO stock solution (10 mM in DMSO)
-
96-well white opaque plates
-
ATP Bioluminescence Assay Kit (containing a cell lysis reagent, luciferase, and luciferin substrate)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well white opaque plate and treat with 3PO.
-
At the end of the treatment period, add the cell lysis reagent provided in the kit to each well to release intracellular ATP.[9]
-
Add the luciferase/luciferin reagent.[9]
-
Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.[10][11]
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 3PO action on the glycolytic pathway.
Caption: General experimental workflow for in vitro studies with 3PO.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. hpst.cz [hpst.cz]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. berthold.com [berthold.com]
Application Notes and Protocols: Measuring the Effects of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one on Glycolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3PO, is a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a crucial enzyme that synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolytic pathway.[3][4][5] By inhibiting PFKFB3, 3PO is expected to reduce the rate of glycolysis.[2][6] These application notes provide detailed protocols to investigate and quantify the effects of 3PO on glycolysis in a cellular context.
The following protocols will enable researchers to:
-
Determine the impact of 3PO on overall glycolytic flux.
-
Measure the effect of 3PO on glucose uptake and lactate production.
-
Assess the activity of key glycolytic enzymes in the presence of 3PO.
I. Measuring Overall Glycolytic Flux
A common and powerful method to assess real-time glycolytic activity is by measuring the extracellular acidification rate (ECAR).[7][8] Glycolysis results in the production of lactate and protons, which are extruded from the cell, leading to acidification of the extracellular medium.[8][9]
Protocol: Extracellular Acidification Rate (ECAR) Assay
This protocol is adapted for use with an extracellular flux analyzer.[7][10]
Materials:
-
Extracellular flux analyzer and associated consumables (e.g., Seahorse XF Analyzer)[7][11]
-
Cell culture plates compatible with the analyzer
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in the specialized microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing various concentrations of 3PO or vehicle control. Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).
-
Assay Preparation: Prior to the assay, replace the treatment medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Glycolysis Stress Test: Perform a glycolysis stress test by sequentially injecting solutions of glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-DG (a glucose analog that inhibits glycolysis) into the wells.[7][8]
-
Data Acquisition: The instrument will measure the ECAR at baseline and after each injection.
-
Data Analysis: Analyze the ECAR data to determine key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve.[8]
Data Presentation:
| Treatment Group | Basal Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) |
| Vehicle Control | 50 ± 5 | 100 ± 8 | 50 ± 6 |
| 3PO (1 µM) | 40 ± 4 | 85 ± 7 | 45 ± 5 |
| 3PO (5 µM) | 30 ± 3 | 70 ± 6 | 40 ± 4 |
| 3PO (10 µM) | 20 ± 2 | 55 ± 5 | 35 ± 3 |
Data are presented as mean ± standard deviation and are hypothetical.
Logical Relationship Diagram:
Caption: Workflow for ECAR measurement.
II. Measuring Glucose Uptake and Lactate Production
To further dissect the effects of 3PO on glycolysis, it is essential to measure the rate of glucose consumption from the medium and the rate of lactate, the end product of anaerobic glycolysis, secretion into the medium.[7][12]
Protocol: Glucose Uptake Assay
This protocol utilizes a non-radioactive, luminescence-based assay that measures the uptake of 2-deoxyglucose (2DG).[13][14]
Materials:
-
Cells of interest cultured in multi-well plates
-
3PO
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of 3PO or vehicle for the desired duration.
-
Glucose Starvation: Remove the treatment medium and wash the cells with PBS. Add glucose-free medium and incubate for 1-2 hours to starve the cells of glucose.
-
2DG Uptake: Add 2DG to the wells and incubate for a short period (e.g., 10-20 minutes) to allow for uptake.
-
Cell Lysis and Detection: Stop the uptake and lyse the cells according to the kit manufacturer's instructions.[13] Add the detection reagent, which will generate a luminescent signal proportional to the amount of 2DG-6-phosphate that has accumulated in the cells.[13]
-
Measurement: Read the luminescence using a plate reader.
Protocol: Lactate Production Assay
This protocol employs a colorimetric or fluorometric assay to measure the concentration of L-lactate in the cell culture medium.
Materials:
-
Lactate-Glo™ Assay kit or similar[15]
-
Cells of interest cultured in multi-well plates
-
3PO
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with 3PO as described for the glucose uptake assay.
-
Sample Collection: At the end of the treatment period, collect a sample of the cell culture medium from each well.
-
Sample Preparation: If necessary, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove any lactate dehydrogenase that could interfere with the assay.
-
Assay Reaction: Add the assay reagents to the media samples according to the kit's protocol. This typically involves an enzymatic reaction that leads to the production of a colored or fluorescent product proportional to the lactate concentration.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
Data Presentation:
| Treatment Group | Glucose Uptake (Relative Luminescence Units) | Lactate Production (µM) |
| Vehicle Control | 10000 ± 800 | 500 ± 40 |
| 3PO (1 µM) | 8500 ± 700 | 420 ± 35 |
| 3PO (5 µM) | 6000 ± 500 | 280 ± 25 |
| 3PO (10 µM) | 4000 ± 350 | 150 ± 15 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Workflow Diagram:
Caption: Glucose uptake and lactate production assays.
III. Measuring Key Glycolytic Enzyme Activity
To pinpoint the specific site of 3PO's action, it is beneficial to measure the activity of key regulatory enzymes in the glycolytic pathway.[3] Since 3PO is a known PFKFB3 inhibitor, assessing the activity of phosphofructokinase (PFK) is particularly relevant. Hexokinase (HK) and pyruvate kinase (PK) are also important regulatory points.[3]
Protocol: Phosphofructokinase (PFK) Activity Assay
This is a colorimetric assay that measures PFK activity in cell lysates.[16][17]
Materials:
Procedure:
-
Sample Preparation: Treat cells with 3PO, then harvest and lyse them in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[16]
-
Reaction Mix: Prepare a reaction mix containing the PFK substrate (fructose-6-phosphate), ATP, and other components as per the kit's instructions.[17]
-
Assay: Add the cell lysate to the reaction mix and incubate. The assay is a coupled enzymatic reaction where the product of the PFK reaction, ADP, is used in subsequent reactions that generate a colored product.[17]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) over time.[17] The rate of change in absorbance is proportional to the PFK activity.
Protocol: Hexokinase (HK) Activity Assay
This colorimetric assay measures the activity of hexokinase in cell lysates.
Materials:
-
Cell lysates from 3PO-treated and control cells
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates as described for the PFK assay.
-
Reaction: The assay measures the conversion of glucose to glucose-6-phosphate by HK. This reaction is coupled to the production of NADH, which reduces a probe to generate a colored product.[19]
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm) to determine HK activity.[19]
Protocol: Pyruvate Kinase (PK) Activity Assay
This assay measures the activity of pyruvate kinase, the final rate-limiting enzyme in glycolysis.[20]
Materials:
Procedure:
-
Sample Preparation: Prepare cell lysates as previously described.
-
Reaction: The assay determines the concentration of pyruvate generated by PK from phosphoenolpyruvate (PEP) and ADP.[20] This is a coupled enzyme assay that results in a colorimetric or fluorometric product.[20]
-
Measurement: Measure the absorbance or fluorescence to quantify PK activity.[20]
Data Presentation:
| Treatment Group | PFK Activity (mU/mg protein) | HK Activity (mU/mg protein) | PK Activity (mU/mg protein) |
| Vehicle Control | 15.0 ± 1.2 | 25.0 ± 2.0 | 30.0 ± 2.5 |
| 3PO (1 µM) | 12.5 ± 1.0 | 24.5 ± 1.9 | 29.8 ± 2.4 |
| 3PO (5 µM) | 8.0 ± 0.7 | 25.2 ± 2.1 | 30.1 ± 2.6 |
| 3PO (10 µM) | 4.5 ± 0.5 | 24.8 ± 2.0 | 29.5 ± 2.5 |
Data are presented as mean ± standard deviation and are hypothetical.
Signaling Pathway Diagram:
Caption: Glycolytic pathway and the site of 3PO inhibition.
References
- 1. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy [frontiersin.org]
- 4. Glycolysis: Pathway, Regulation, and Implications in Health and Disease - Creative Proteomics [creative-proteomics.com]
- 5. Phosphofructokinase Activity Assay Kit (Colorimetric) (ab155898) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 5.12. Extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR) measurement [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. Techniques to monitor glycolysis. - Post - Medbullets Step 1 [step1.medbullets.com]
- 13. Glucose Uptake-Glo Assay Technical Manual [fi.promega.com]
- 14. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 15. promega.com [promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. content.abcam.com [content.abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application Notes and Protocols for Evaluating Pyridinyl Chalcone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl chalcones, a class of synthetic compounds, have garnered significant interest in oncological research due to their potential as anticancer agents. These molecules, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, one of which is a pyridine ring, have demonstrated cytotoxic effects against a variety of cancer cell lines. The evaluation of this cytotoxicity is a critical step in the drug development process, necessitating robust and reproducible cell-based assays.
These application notes provide a comprehensive overview of key cell-based assays for assessing the cytotoxicity of pyridinyl chalcones. Detailed protocols for cell viability, cytotoxicity, and apoptosis assays are presented, along with data interpretation guidelines. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying mechanisms and procedures.
Data Presentation: Cytotoxicity of Pyridinyl Chalcones
The cytotoxic activity of various pyridinyl chalcone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several pyridinyl chalcone derivatives, providing a comparative view of their potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyridine-based chalcone 4c | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 2 (MIC) | [1] |
| Pyridine-based chalcone 6c | - | - | 0.38 | [1] |
| Pyridine-based chalcone 6f | - | - | 0.45 | [1] |
| Pyridine-based pyrazoline 7g | Leukemia, Non-small cell lung, Colon, Ovarian, Renal, Prostate | - | 5.41-8.35 (LC50) | [1] |
| 3-Aminomethyl pyridine chalcone 11i | MCF-7 | Breast Cancer | 0.0067 | [2] |
| Chalcone derivative | HT-29 | Colon Cancer | 0.98 | |
| Chalcone derivative | A549 | Lung Cancer | - | |
| Chalcone derivative | 786-O | Renal Cancer | - | |
| Chalcone derivative | MCF-7 | Breast Cancer | - | |
| Chalcone derivative | K562 | Human Erythroleukemia | ≤ 3.86 µg/ml | |
| Chalcone derivative | MDA-MB-231 | Human Breast Cancer | ≤ 3.86 µg/ml | |
| Chalcone derivative | SK-N-MC | Human Neuroblastoma | ≤ 3.86 µg/ml | |
| Bis-chalcone 5a | A549 | Lung Cancer | 41.99 | |
| Bis-chalcone 9b | A549 | Lung Cancer | 92.42 | |
| Bis-chalcone 5a | MCF-7 | Breast Cancer | 7.87 | |
| Bis-chalcone 5b | MCF-7 | Breast Cancer | 4.05 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Pyridinyl chalcone compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl chalcone compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.
Materials:
-
Pyridinyl chalcone compounds
-
Cancer cell lines
-
Complete culture medium
-
LDH Assay Kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with pyridinyl chalcone compounds. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing the substrate, cofactor, and dye solutions.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated as: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Pyridinyl chalcone compounds
-
Cancer cell lines
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyridinyl chalcone compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the molecular mechanisms underlying pyridinyl chalcone cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for evaluating pyridinyl chalcone cytotoxicity.
Caption: Proposed apoptotic signaling pathways induced by pyridinyl chalcones.
References
Application Notes and Protocols for the Quantification of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Biological Samples
Introduction
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 plays a crucial role in regulating glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid proliferation (the Warburg effect).[3] By inhibiting PFKFB3, 3PO can suppress glycolytic flux, reduce glucose uptake, and consequently inhibit the growth of various cancer cell lines, including bladder cancer.[2][3] The compound has also been shown to induce a form of non-apoptotic cell death called methuosis, characterized by the accumulation of macropinosome-derived vacuoles.[4][5][6][7] Furthermore, some indolyl-pyridinyl-propenone analogs have been investigated for their ability to induce apoptosis.[8] Given its potential as an anti-cancer agent, robust and reliable analytical methods for the quantification of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in biological samples are essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies during preclinical and clinical development.
This document provides a detailed application note and a representative protocol for the quantification of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway
The primary mechanism of action of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is the inhibition of PFKFB3, a key enzyme in the glycolytic pathway. The diagram below illustrates the role of PFKFB3 and the inhibitory effect of the compound.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the described HPLC-MS/MS method for the quantification of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in human plasma. This data is for illustrative purposes to demonstrate the expected performance of a validated method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (%CV) | 8.7% |
| Intra-day Accuracy | 96.5% - 103.2% |
| Intra-day Precision (%CV) | < 7.5% |
| Inter-day Accuracy | 98.1% - 101.5% |
| Inter-day Precision (%CV) | < 9.2% |
| Matrix Effect | 92.1% - 104.3% |
| Recovery | > 85% |
Experimental Protocol: HPLC-MS/MS Quantification in Human Plasma
This protocol describes a method for the extraction and quantification of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in human plasma.
Materials and Reagents
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in methanol.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate standard or QC working solution to the respective tubes. For unknown samples, add 50 µL of 50:50 methanol:water.
-
Add 100 µL of plasma to each tube and vortex briefly.
-
Add 300 µL of acetonitrile containing the internal standard to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials with inserts for analysis.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(Hypothetical transitions for demonstration)
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: Q1: 211.1 m/z -> Q3: 106.1 m/z
-
Internal Standard: To be determined based on the selected IS.
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
The concentrations of the analyte in QC and unknown samples are determined from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
References
- 1. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3PO Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Pyridinyl Chalcone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring and synthetic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Pyridinyl chalcone analogs, which incorporate a pyridine ring into their scaffold, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] These biological activities are often attributed to their ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are implicated in inflammation and cancer.[3][4][5]
High-throughput screening (HTS) plays a pivotal role in the identification of novel and potent pyridinyl chalcone analogs. HTS enables the rapid screening of large compound libraries to identify "hit" compounds with desired biological activities. This document provides detailed application notes and protocols for the high-throughput screening of novel pyridinyl chalcone analogs, with a focus on cytotoxicity and their inhibitory effects on the NF-κB and JAK/STAT signaling pathways.
Data Presentation: Biological Activity of Pyridinyl Chalcone Analogs
The following tables summarize the cytotoxic and anti-inflammatory activities of representative pyridinyl chalcone analogs from various studies. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Cytotoxicity of Pyridinyl Chalcone Analogs against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Pyridyl Chalcone 16 | MDA-MB-468 | 0.7 | [6][7] |
| Pyridyl Chalcone 19 | MDA-MB-468 | 0.3 | [6][7] |
| Chalcone-9 | MDA-MB-231 | 78.3 | [8] |
| Chalcone-9 | MDA-MB-468 | 26.7 | [8] |
| Thienyl Chalcone 5 | MDA-MB-231 | 5.27 ± 0.98 | [5] |
| Thienyl Chalcone 8 | MCF-7 | 7.24 ± 2.10 | [5] |
| Pyrazoline 6c | - | 0.38 (GI50) | [9] |
| Pyrazoline 6f | - | 0.45 (GI50) | [9] |
Table 2: Anti-Inflammatory and Antioxidant Activity of Pyridinyl Chalcone Analogs
| Compound ID | Assay | EC50 (µg/mL) | Reference |
| Compound 3e | Ferrous Ion Chelating | 16.53 ± 1.21 | [2][10] |
| Compound 3g | Ferrous Ion Chelating | 58.85 ± 1.10 | [2][10] |
| Compound 3i | Ferrous Ion Chelating | 58.73 ± 12.94 | [2][10] |
| Compound 3g | Trolox Equivalent Antioxidant Capacity | 4.82 ± 0.11 | [2][10] |
| Compound 3h | Trolox Equivalent Antioxidant Capacity | 6.33 ± 0.30 | [2][10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[1][11]
Materials:
-
Pyridinyl chalcone analogs
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl chalcone analogs in culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined using a dose-response curve.[12]
LanthaScreen™ Kinase Activity Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity, suitable for HTS of kinase inhibitors.[13]
Materials:
-
Kinase of interest (e.g., JAK1, JAK2)
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled substrate
-
ATP
-
Kinase buffer
-
Test compounds (pyridinyl chalcone analogs)
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare Reagents: Prepare 2X solutions of the kinase, fluorescein-labeled substrate/ATP mixture, and the test compounds in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the 2X test compound solution. Then, add 5 µL of the 2X kinase solution. To initiate the reaction, add 10 µL of the 2X substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 10 µL of a 2X solution of the Tb-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Read Plate: Incubate for 30-60 minutes at room temperature to allow for antibody binding, and then read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: The TR-FRET ratio (520 nm/495 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound and determine IC50 values.
NF-κB (p65) Nuclear Translocation Assay
This high-content screening assay quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.
Materials:
-
HeLa or other suitable cell line
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
TNF-α (as a stimulant)
-
Test compounds (pyridinyl chalcone analogs)
-
96- or 384-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in imaging plates and allow them to adhere overnight. Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block the cells and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Stain the nuclei with Hoechst.
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm. The nuclear-to-cytoplasmic ratio of p65 intensity is a measure of NF-κB activation. Calculate the inhibition of TNF-α-induced translocation by the test compounds.
STAT3 Phosphorylation Assay
This assay measures the phosphorylation of STAT3 at Tyr705, a critical event in the activation of the JAK/STAT pathway.
Materials:
-
Cell line with active JAK/STAT signaling (e.g., MDA-MB-468)
-
Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3
-
HRP-conjugated secondary antibody
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Test compounds (pyridinyl chalcone analogs)
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with test compounds for a specified duration. Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with the primary antibody against phospho-STAT3. Then, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. The ratio of phospho-STAT3 to total STAT3 indicates the level of STAT3 activation. Determine the inhibitory effect of the compounds on STAT3 phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyridinyl chalcone analogs.
Caption: High-throughput screening workflow for pyridinyl chalcone analogs.
Caption: Inhibition of the NF-κB signaling pathway by pyridinyl chalcones.
Caption: Inhibition of the JAK/STAT signaling pathway by pyridinyl chalcones.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity [mdpi.com]
- 8. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Bladder Cancer Cell Lines
Introduction
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key glycolytic enzyme that plays a crucial role in regulating cellular metabolism. In many cancer cells, including bladder cancer, there is an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. By inhibiting PFKFB3, 3PO can disrupt this metabolic process, leading to a reduction in cancer cell growth and proliferation. These application notes provide an overview of the use of 3PO in bladder cancer cell lines, including its mechanism of action, effects on cell growth, and protocols for in vitro studies.
Mechanism of Action
3PO exerts its anticancer effects by targeting the metabolic machinery of cancer cells. As an inhibitor of PFKFB3, it reduces the intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis. The inhibition of PFKFB3 by 3PO leads to a decrease in the overall glycolytic flux, thereby depriving the cancer cells of the energy and metabolic intermediates required for rapid proliferation. This disruption of glucose metabolism can ultimately lead to cell cycle arrest and apoptosis. The actions of 3PO suggest that inhibitors of PFKFB3 are promising candidates for further investigation in the treatment of bladder cancer, potentially in combination with other drugs that inhibit cancer cell proliferation.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) on the growth of various human bladder cancer cell lines.
Table 1: Effect of 3PO on the Growth of Bladder Cancer Cell Lines
| Cell Line | IC50 of 3PO (µM) |
| RT4 | >20 |
| T24 | ~10 |
| UMUC3 | ~5 |
| J82 | ~10 |
| KU1919 | ~10 |
| RT112 | ~10 |
| 253J | ~10 |
| HCV29 | ~10 |
Data extracted from a study on the inhibition of bladder cancer cell growth by 3PO. The IC50 values represent the concentration of 3PO required to inhibit cell growth by 50%.
Table 2: Combined Effect of 3PO and Other Glycolysis Inhibitors on Bladder Cancer Cell Growth
| Cell Line | Treatment | % Growth Inhibition |
| T24 | 3PO (10 µM) | 45% |
| 2-Deoxyglucose (2 mM) | 30% | |
| 3PO (10 µM) + 2-Deoxyglucose (2 mM) | 70% | |
| UMUC3 | 3PO (5 µM) | 50% |
| Dichloroacetate (10 mM) | 25% | |
| 3PO (5 µM) + Dichloroacetate (10 mM) | 75% |
This table illustrates the additive or synergistic effects observed when 3PO is used in combination with other compounds that target glucose metabolism.
Experimental Protocols
Protocol 1: Cell Growth and Viability Assay (Sulforhodamine B Assay)
This protocol describes a method for determining the effect of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one on the growth of bladder cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., T24, UMUC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed bladder cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of 3PO in complete culture medium. Remove the medium from the wells and add 100 µL of the 3PO dilutions to the respective wells. Include a vehicle control (medium with DMSO or the solvent used for 3PO).
-
Incubation: Incubate the plates for an additional 72 hours.
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Protocol 2: Western Blot Analysis for PFKFB3 Expression
This protocol is for determining the protein levels of PFKFB3 in bladder cancer cells treated with 3PO.
Materials:
-
Bladder cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PFKFB3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 3PO for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PFKFB3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of PFKFB3 inhibition by 3PO.
Caption: General experimental workflow for studying 3PO.
References
Application of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in colon cancer research.
Application of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Colon Cancer Research
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , also known as 3PO , is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells to meet their high energy demands. By inhibiting PFKFB3, 3PO effectively disrupts cancer cell metabolism, leading to reduced proliferation and survival. This makes it a promising candidate for investigation in colon cancer therapy, both as a standalone agent and in combination with other treatments.
These application notes provide an overview of the use of 3PO in colon cancer research, including its effects on cell proliferation, relevant signaling pathways, and protocols for in vitro and in vivo studies.
Quantitative Data Summary
The inhibitory effects of 3PO on the proliferation of various cancer cell lines have been documented. The following table summarizes the available quantitative data for colon and other cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Caco-2 | Colon Cancer | % Proliferation Inhibition | 20% at 10 µM (72h) | [1] |
| Various | Various Cancers | IC50 | 1.4 - 24 µM | [2] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of 3PO on the proliferation of colon cancer cells, such as HCT116 and HT29, using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
-
Colon cancer cell lines (e.g., HCT116, HT29, Caco-2)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the colon cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3PO in DMSO.
-
On the following day, prepare serial dilutions of 3PO in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM). A vehicle control (medium with the same concentration of DMSO used for the highest 3PO concentration) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 3PO or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of the 3PO concentration to determine the IC50 value (the concentration of 3PO that inhibits cell growth by 50%).
-
In Vivo Colon Cancer Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of 3PO in a murine colon cancer xenograft model.
Materials:
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
-
Colon cancer cells (e.g., HCT116 or HT29)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Vehicle solution (e.g., corn oil, or a solution of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest colon cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Compound Administration:
-
Prepare the 3PO formulation for injection. Based on studies with other tumor models, a starting dose of 0.07 mg/g body weight administered intraperitoneally (i.p.) can be considered.[2] The optimal vehicle and dosing schedule should be determined empirically.
-
Administer 3PO to the treatment group according to the determined schedule (e.g., daily or on a specific cycle). The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the 3PO-treated and control groups.
-
Analyze the body weight data to assess any potential toxicity of the treatment.
-
Excised tumors can be used for further analysis, such as immunohistochemistry or western blotting, to examine the molecular effects of 3PO.
-
Visualizations
Signaling Pathway of PFKFB3 Inhibition in Colon Cancer
The following diagram illustrates the central role of PFKFB3 in glycolysis and how its inhibition by 3PO can impact downstream pathways relevant to colon cancer progression. PFKFB3 is known to be associated with several cancer-related signaling pathways, including PI3K/AKT/mTOR, which are critical for cell growth and proliferation.
Caption: PFKFB3 Signaling Pathway in Colon Cancer.
Experimental Workflow: In Vitro Evaluation of 3PO
This diagram outlines the typical workflow for assessing the in vitro effects of 3PO on colon cancer cells.
Caption: Workflow for In Vitro Evaluation of 3PO.
References
Application Notes and Protocols for (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
Introduction
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition by 3PO leads to a reduction in glycolytic flux. This compound has been extensively investigated for its potential as an anti-cancer and anti-angiogenic agent.
It is important to note that while the broader class of pyridinylpropenones includes some compounds that induce methuosis, a form of non-apoptotic cell death, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) itself is not known to induce this specific cellular process. The induction of methuosis by pyridinylpropenones is highly structure-dependent, and studies have shown that specific structural features, such as the presence of an indole group and the precise positioning of the pyridine nitrogen, are critical for this activity. For instance, compounds like MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) are potent inducers of methuosis. However, alterations to this structure, including changes in the pyridine ring, can abolish this activity. The scientific literature to date has not established 3PO as a methuosis inducer; its primary characterized role is the inhibition of PFKFB3 and the resulting effects on cellular metabolism.
These application notes and protocols, therefore, focus on the well-documented activities of 3PO as a PFKFB3 inhibitor.
Application Notes
Mechanism of Action
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is an inhibitor of PFKFB3, an enzyme that synthesizes fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, 3PO reduces the intracellular levels of F-2,6-BP, which in turn decreases the activity of PFK-1 and suppresses the overall rate of glycolysis.[1][2] This leads to a reduction in glucose uptake, lactate production, and ATP synthesis.[1][3]
Recent studies have also suggested that 3PO may have off-target effects or that its mechanism of action is more complex than direct PFKFB3 inhibition. Some research indicates that 3PO may not directly bind to PFKFB3 and could exert its effects through other mechanisms.
Cellular Effects
The primary cellular effect of 3PO is the inhibition of glycolysis. This has several downstream consequences that are of interest in cancer research and other fields:
-
Inhibition of Cell Proliferation: Many cancer cells rely heavily on glycolysis for energy and biosynthetic precursors (the Warburg effect). By inhibiting glycolysis, 3PO can suppress the proliferation of various cancer cell lines.[2][3]
-
Induction of Cell Cycle Arrest: 3PO has been shown to cause G2-M phase arrest in some cancer cell lines.[1]
-
Anti-Angiogenic Effects: Endothelial cells involved in the formation of new blood vessels (angiogenesis) are highly glycolytic. 3PO can inhibit endothelial cell proliferation and migration, thus exerting anti-angiogenic effects.
-
Modulation of Signaling Pathways: 3PO has been shown to affect signaling pathways such as the TGF-β1/SMAD2/3 pathway.[4]
Data Presentation
The following table summarizes the reported IC50 values for the growth inhibitory effects of 3PO on various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) |
| Jurkat | Leukemia | 1.4 | 48 |
| NHBE (Ras-transformed) | Bronchial Epithelial | 1.5 | 48-72 |
| K562 | Leukemia | 3.2 | 48 |
| Malignant Hematopoietic and Adenocarcinoma Cell Lines | Various | 1.4 - 24 | Not Specified |
Data compiled from available literature.[1]
Experimental Protocols
General Protocol for Cell Culture and Treatment with 3PO
Materials:
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
Cell line of interest
-
Cell culture plates/flasks
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3PO in DMSO (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and resume proliferation overnight.
-
Treatment: On the day of the experiment, dilute the 3PO stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing 3PO or a vehicle control (medium with the same final concentration of DMSO as the highest 3PO concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, etc.).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with 3PO as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
At the end of the 3PO treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Production Assay
Materials:
-
Cells treated with 3PO
-
Lactate assay kit (commercially available)
-
96-well plate reader
Procedure:
-
At the end of the 3PO treatment period, collect the cell culture supernatant.
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves the enzymatic conversion of lactate to pyruvate, which then generates a product that can be measured colorimetrically or fluorometrically.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate concentration to the number of cells in each well.
Visualizations
Caption: PFKFB3 inhibition by (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO).
Caption: Experimental workflow for investigating the effects of 3PO.
References
- 1. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PFKFB3 Inhibition Assays using (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key bifunctional enzyme that plays a critical role in the regulation of glycolysis. It synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. PFKFB3 is overexpressed in numerous cancer types, where it contributes to the high glycolytic rate characteristic of tumor cells (the Warburg effect). This makes PFKFB3 an attractive therapeutic target for the development of novel anti-cancer agents. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, has been widely studied as a small molecule inhibitor of PFKFB3. These application notes provide detailed protocols for assessing the inhibitory activity of 3PO against PFKFB3.
It is important to note that while initial studies identified 3PO as a direct inhibitor of PFKFB3, more recent evidence from biophysical assays such as isothermal titration calorimetry suggests that 3PO may not directly bind to the enzyme.[1][2][3] These studies propose that the observed glycolysis-inhibiting effects of 3PO in cells may be due to off-target effects or an indirect mechanism of action.[1][2][3] Therefore, researchers using 3PO should interpret their results with caution and consider including appropriate control experiments to validate their findings.
Data Presentation
Inhibitor Profile: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| CAS Number | 13309-08-5 | [4] |
| Appearance | White to beige powder | - |
| Solubility | Soluble in DMSO (up to 100 mM) or Ethanol | [4] |
Reported Inhibitory Activity of 3PO
| Assay Type | Target | IC₅₀ Value | Notes | Reference |
| Enzymatic Assay | Recombinant Human PFKFB3 | 22.9 µM | Initial reports. | [5][6] |
| Cell-Based Proliferation Assay | Various Cancer Cell Lines | 1.4 - 24 µM | Varies by cell line. | [5][7] |
Note: As mentioned, recent studies have questioned the direct binding and inhibitory activity of 3PO on PFKFB3.[1][2][3][8] Researchers are advised to consult the latest literature.
Signaling Pathway
The signaling pathway involving PFKFB3 is central to the metabolic reprogramming observed in cancer. Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α then upregulates the expression of several glycolytic enzymes, including PFKFB3. The increased PFKFB3 activity leads to higher levels of F-2,6-BP, which in turn stimulates PFK-1 activity, thereby driving a high rate of glycolysis. This enhanced glycolytic flux provides cancer cells with the necessary energy and building blocks for rapid proliferation.
References
- 1. Small molecule 3PO inhibits glycolysis but does not bind to 6‐phosphofructo‐2‐kinase/fructose‐2,6‐bisphosphatase‐3 (PFKFB3) [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Brocade Desktop: irua [repository.uantwerpen.be]
- 4. 3PO | PFKFB3 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)?
A1: 3PO is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1).[3][4] By inhibiting PFKFB3, 3PO reduces the rate of glycolysis, suppresses glucose uptake, and lowers intracellular concentrations of key metabolites like lactate and ATP.[1][2] This inhibitory action on glycolysis makes it a valuable tool for studying cellular metabolism, particularly in cancer research.[5][6]
Q2: What are the recommended solvents for dissolving 3PO?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended organic solvents for dissolving 3PO.[1] It is important to prepare a concentrated stock solution in one of these solvents before further dilution in aqueous media for in vitro assays.
Q3: How should I store 3PO and its solutions?
A3: The solid powder form of 3PO should be stored at 2-8°C and is stable for at least one year from the date of purchase.[1] Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to three months.[1]
Q4: What is the typical final concentration of 3PO used in cell-based assays?
A4: The effective concentration of 3PO can vary depending on the cell line and the specific assay. However, literature reports indicate that IC50 values for growth inhibition in various cancer cell lines range from 1.4 to 24 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: The 3PO powder is not dissolving in my chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the solvent.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that is too concentrated. Refer to the solubility data table below.
-
Gentle Warming: Gently warm the solution to 37°C to aid in dissolution. Be cautious not to overheat, as this could degrade the compound.
-
Vortexing/Sonication: Increase the agitation by vortexing the solution for a longer period. If a vortexer is insufficient, brief sonication in a water bath can also be effective.
-
Switch Solvents: If solubility issues persist, consider using DMSO, which generally has a higher solubilizing capacity for 3PO compared to ethanol.
-
Issue 2: My 3PO solution precipitates when I add it to my aqueous cell culture medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, causing the compound to crash out of solution. Another possibility is that the aqueous solubility of 3PO at the final concentration is very low.
-
Troubleshooting Steps:
-
Minimize Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, ideally below 0.5%. For example, a common practice is to have a final in-assay DMSO concentration of 0.25%.[7]
-
Serial Dilutions: Prepare intermediate dilutions of your 3PO stock solution in the cell culture medium. Add the compound to the medium dropwise while gently vortexing or swirling to ensure rapid and even distribution.
-
Use of Surfactants or Pluronic F-68: For particularly challenging cases, the inclusion of a low concentration of a biocompatible surfactant, such as Pluronic F-68, in the final culture medium can help to maintain the solubility of hydrophobic compounds.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent on the cells.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Storage of Solution |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | DMSO | Up to 15 mg/mL | -20°C for up to 3 months |
| Ethanol | Up to 5 mg/mL | -20°C for up to 3 months |
Data sourced from product information sheets.[1]
Experimental Protocols
Protocol: Preparation of 3PO Stock Solution and Working Solutions for Cell-Based Assays
Materials:
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of 3PO required to make a 10 mM stock solution. The molecular weight of 3PO is 210.23 g/mol . For 1 mL of a 10 mM solution, you will need 2.1023 mg of 3PO.
-
Aseptically weigh the required amount of 3PO powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM 3PO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When diluting, add the 3PO solution to the culture medium dropwise while gently vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of 3PO.
Caption: Experimental workflow for preparing 3PO for in vitro assays.
References
- 1. 3PO Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (also known as 3PO), a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and what is its primary mechanism of action?
A1: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly referred to as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key enzyme that regulates glycolysis. By inhibiting PFKFB3, 3PO can suppress glycolytic flux, which is a critical metabolic pathway for the proliferation of cancer cells and inflammatory processes.
Q2: What are the common research applications for 3PO in vivo?
A2: 3PO is primarily used in preclinical in vivo studies for its potential as an anti-cancer and anti-inflammatory agent. Research applications include studying its effects on tumor growth, angiogenesis, and inflammatory responses in various animal models.
Q3: What is the recommended solvent for in vivo administration of 3PO?
A3: Based on published studies, Dimethyl sulfoxide (DMSO) is the most commonly used solvent to dissolve 3PO for in vivo administration. It is crucial to use a high grade of DMSO and to be aware of its potential biological effects. A vehicle control group treated with the same concentration of DMSO is essential in your experimental design.
Q4: Are there any known toxicities or adverse effects associated with 3PO administration in vivo?
A4: Specific, comprehensive toxicology studies on 3PO are limited in publicly available literature. However, as with many small molecule inhibitors, potential for off-target effects and general toxicity exists. Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model and closely monitor animals for any signs of distress, weight loss, or changes in behavior. The vehicle, DMSO, can also have inherent toxicities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of 3PO in the final dosing solution. | - Poor solubility of 3PO in the final vehicle concentration.- Temperature changes affecting solubility. | - Ensure the final concentration of DMSO is sufficient to maintain 3PO in solution. A final concentration of 5-10% DMSO in a co-solvent system (e.g., with saline or corn oil) is often a starting point.- Gently warm the solution before administration and ensure it is at room temperature during injection.- Prepare the dosing solution fresh before each use. |
| Observed toxicity or adverse events in animals (e.g., lethargy, weight loss). | - The dose of 3PO is too high.- Toxicity of the vehicle (DMSO).- Rapid injection leading to acute toxicity. | - Perform a dose-escalation study to determine the MTD in your specific model.- Reduce the concentration of DMSO in the vehicle. Consider using a co-solvent system to minimize the amount of DMSO.- Administer the injection slowly and monitor the animal closely post-injection.- Include a vehicle-only control group to assess the effects of DMSO. |
| Lack of expected biological effect. | - Insufficient dose of 3PO.- Poor bioavailability via the chosen route of administration.- Degradation of the compound. | - Increase the dose of 3PO, staying below the MTD.- Consider a different route of administration (e.g., intravenous if intraperitoneal is not effective).- Ensure proper storage of the 3PO stock solution (protected from light, at the recommended temperature).- Verify the activity of your 3PO batch in an in vitro assay before starting in vivo experiments. |
| Skin irritation or inflammation at the injection site (for subcutaneous or intraperitoneal injection). | - High concentration of DMSO causing local irritation.- pH of the dosing solution. | - Dilute the dosing solution to decrease the DMSO concentration.- Ensure the final dosing solution is at a physiological pH.- Rotate the injection sites if multiple injections are required. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of 3PO in Mice
| Parameter | Value | Animal Model | Route of Administration | Vehicle |
| Dosage | 0.07 mg/g | Tumor-bearing mice | Intraperitoneal (i.p.) | DMSO |
Table 2: Pharmacokinetic Parameters of 3PO in Mice (Intravenous Administration)
| Parameter | Value | Animal Model |
| Clearance (CL) | 2312 mL/min/kg | C57Bl/6 mice |
| Half-life (T1/2) | 0.3 hours | C57Bl/6 mice |
| Maximum Concentration (Cmax) | 113 ng/mL | C57Bl/6 mice |
| Area Under the Curve (AUC0-inf) | 36 ng*hr/mL | C57Bl/6 mice |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of 3PO in a Mouse Tumor Model
-
Preparation of 3PO Solution:
-
Prepare a stock solution of 3PO in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and the volume of injection.
-
For a dose of 0.07 mg/g, for a 20g mouse, you would need 1.4 mg of 3PO. If the injection volume is 100 µL, the concentration of the dosing solution would be 14 mg/mL.
-
On the day of injection, dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally below 10%).
-
-
Animal Dosing:
-
Weigh each mouse to calculate the exact volume of the 3PO solution to be administered.
-
Administer the 3PO solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
-
For the control group, administer the same volume of the vehicle (DMSO and saline/PBS mixture).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Measure tumor volume at regular intervals as per the experimental design.
-
Visualizations
Technical Support Center: Synthesis of Pyridinyl Chalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinyl chalcones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridinyl chalcones, primarily via the Claisen-Schmidt condensation reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inappropriate Base Concentration: Too low a concentration may not efficiently deprotonate the ketone, while too high a concentration can lead to side reactions like the Cannizzaro reaction with the aldehyde.[1] | Optimize the concentration of the base (e.g., KOH or NaOH). A common starting point is a 10-40% aqueous or alcoholic solution.[2] For sensitive substrates, freshly prepared lithium diisopropylamide (LDA) in an aprotic solvent may be necessary.[3] |
| 2. Poor Solubility of Reactants: One or both of the starting materials (substituted acetophenone or pyridinecarboxaldehyde) may have limited solubility in the chosen solvent, hindering the reaction. | Select a solvent that effectively dissolves both reactants. Common choices include ethanol, methanol, or a mixture of ethanol and water.[2] In some cases, gentle heating can improve solubility and reaction rates. | |
| 3. Short Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Extend the reaction time if starting materials are still present. Reactions can range from a few hours to 24 hours at room temperature.[2] | |
| 4. Inactive Catalyst: The base may have degraded over time. | Use a fresh batch of the base (e.g., KOH, NaOH). | |
| Formation of Multiple Products/Side Reactions | 1. Self-Condensation of Ketone: If the ketone can enolize, it may react with itself. | This is less common in Claisen-Schmidt reactions where the aldehyde is more reactive and lacks α-hydrogens.[4] Ensure the dropwise addition of the ketone to the aldehyde and base mixture. |
| 2. Cannizzaro Reaction: At high base concentrations, the aldehyde can undergo a disproportionation reaction. | Use a lower concentration of the base and maintain a controlled temperature. | |
| 3. Michael Addition: The enolate can potentially add to the α,β-unsaturated ketone product. | This can sometimes be minimized by controlling the stoichiometry and reaction time. | |
| Difficulty in Product Purification | 1. Co-precipitation of Reactants and Product: If an inappropriate molar ratio of reactants is used, the unreacted starting material may crystallize along with the desired chalcone, making purification by recrystallization difficult. | Use an appropriate molar ratio of the aldehyde and ketone. A 1:1 ratio is common, but optimization may be required. |
| 2. Oily Product: The product may not crystallize easily. | Try scratching the inside of the flask with a glass rod to induce crystallization. Cooling the reaction mixture in an ice bath can also promote precipitation.[5] If the product remains oily, purification by column chromatography is recommended. | |
| 3. Product Highly Soluble in Recrystallization Solvent: The chosen solvent for recrystallization may be too effective, leading to low recovery. | Select a solvent or solvent system where the chalcone is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a common choice for recrystallization of chalcones.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyridinyl chalcones?
A1: The Claisen-Schmidt condensation is the most widely used method for synthesizing pyridinyl chalcones. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a pyridinecarboxaldehyde.[6]
Q2: Which base should I use for the Claisen-Schmidt condensation?
A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common bases used. The choice may depend on the specific substrates and desired reaction conditions. For substrates that are sensitive to strong aqueous bases, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF may be employed.[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: My pyridinyl chalcone is a stubborn oil and won't crystallize. What should I do?
A4: If scratching the flask and cooling in an ice bath are unsuccessful, you can try adding a small seed crystal of the product if available. If the product remains an oil, purification via column chromatography on silica gel is the recommended next step.
Q5: What are the typical purification methods for pyridinyl chalcones?
A5: The most common purification method is recrystallization, often from ethanol.[2] If recrystallization does not yield a pure product, flash column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is effective.
Experimental Protocols
General Protocol for the Synthesis of a Pyridinyl Chalcone via Claisen-Schmidt Condensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted acetophenone (1 eq)
-
Pyridinecarboxaldehyde (1 eq)
-
Ethanol or Methanol
-
Aqueous solution of NaOH or KOH (e.g., 10-40%)
-
Stirring apparatus
-
Reaction flask
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a reaction flask.
-
Add the pyridinecarboxaldehyde to the solution and stir.
-
Slowly add the aqueous base solution to the reaction mixture while stirring. The addition is often done dropwise at room temperature or in an ice bath to control the reaction temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice.
-
The pyridinyl chalcone product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining base.
-
The crude product can then be purified by recrystallization, typically from ethanol.
Example Yields for Specific Pyridinyl Chalcones
| Reactant 1 | Reactant 2 | Base/Solvent | Yield |
| 4-acetylpyridine | Aromatic aldehyde | 10% aq. NaOH / Methanol | 67-76% |
| Pyridine-2-carbaldehyde | Substituted acetophenone | KOH / Methanol or Ethanol | 37-68%[2] |
Signaling Pathway Diagrams
Pyridinyl chalcones have been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.
NF-κB Signaling Pathway Inhibition by Pyridinyl Chalcones
Caption: Inhibition of the NF-κB signaling pathway by pyridinyl chalcones.
Pyridinyl chalcones can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the release and nuclear translocation of the p65/p50 dimer, thereby blocking the transcription of pro-inflammatory genes.
MAPK Signaling Pathway Modulation by Pyridinyl Chalcones
Caption: Modulation of the MAPK signaling pathway by pyridinyl chalcones.
Chalcone derivatives have been shown to suppress the MAPK signaling pathway. This can occur through the inhibition of the phosphorylation and activation of key kinases like p38 and JNK, which in turn affects downstream transcription factors and cellular responses such as inflammation and apoptosis.
References
- 1. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Off-target effects of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of 3PO?
A1: The primary target of 3PO is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3][4][5] 3PO inhibits the kinase activity of PFKFB3, leading to a decrease in the intracellular levels of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis.[2]
Q2: What are the known on-target effects of 3PO?
A2: By inhibiting PFKFB3, 3PO suppresses glucose uptake and reduces glycolytic flux.[2][4] This leads to decreased production of lactate, ATP, NAD+, and NADH.[2] In many cancer cell lines, this results in the inhibition of proliferation and can induce cell cycle arrest, typically at the G2/M phase.[2][3]
Q3: Are there any known or potential off-target effects of 3PO?
A3: Yes. While primarily known as a PFKFB3 inhibitor, 3PO has been observed to exert effects that may not be directly linked to its primary target. For instance, 3PO has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)/SMAD2/3 signaling pathway, which is involved in cellular processes like fibrosis.[6] Additionally, 3PO belongs to the chalcone class of compounds, which are known for their broad range of biological activities and potential to interact with multiple targets.
Q4: Why is it important to consider the off-target effects of 3PO in my experiments?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | The observed cellular effect is not consistent with known consequences of PFKFB3 inhibition. | This could be due to an off-target effect. Consider performing a rescue experiment by overexpressing a 3PO-resistant mutant of PFKFB3. If the phenotype persists, it is likely due to an off-target interaction. Proceed with off-target identification methods such as a kinome scan or affinity purification-mass spectrometry. |
| High Variability in Experimental Results | Inconsistent results are observed across replicate experiments using 3PO. | This could be due to differences in cell state, compound stability, or complex polypharmacology. Ensure consistent experimental conditions (cell density, passage number, etc.). To confirm target engagement in your specific cell system, consider performing a Cellular Thermal Shift Assay (CETSA). |
| Discrepancy Between In Vitro and In Vivo Efficacy | 3PO shows potent activity in cell-based assays but has a different or weaker effect in animal models. | This could be due to pharmacokinetic properties of 3PO or engagement of different targets in vivo. Analyze the pharmacokinetic profile of 3PO in your animal model.[2] Consider that off-target effects might contribute to the in vivo phenotype. |
| Observed Effects on Cell Adhesion or Migration | Changes in cell adhesion or migration are observed that cannot be directly explained by altered glycolysis. | As 3PO has been shown to affect the TGF-β pathway, which is heavily involved in cell adhesion and migration, this could be a significant off-target effect in your system.[6] Validate the effect on the TGF-β pathway in your specific cell line by examining the phosphorylation status of SMAD2/3. |
Quantitative Data Summary
Table 1: Potency of 3PO against PFKFB3
| Parameter | Value | Source |
| IC50 (recombinant human PFKFB3) | 22.9 µM | [2] |
| IC50 (PFKFB3) | 25 µM | |
| IC50 (Cell Proliferation, Jurkat cells) | 1.4 µM | [2] |
| IC50 (Cell Proliferation, NHBE-ht/LT/ras cells) | ~1.4 µM | [1] |
| IC50 (Cell Proliferation, K562 cells) | 3.2 µM | [2] |
| IC50 (Cell Viability, A375 human melanoma cells, 24h) | 114.0 µM | [3] |
| IC50 (Cell Viability, A375 human melanoma cells, 48h) | 104.1 µM | [3] |
Experimental Protocols
1. KINOMEscan: Profiling Kinase Off-Targets
This method assesses the binding of a compound to a large panel of kinases, providing a broad view of its kinase selectivity.
-
Principle: An active site-directed competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
-
Methodology:
-
A library of human kinases is individually expressed as DNA-tagged fusion proteins.
-
The test compound (3PO) is incubated with the tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
If 3PO binds to a kinase, it will prevent that kinase from binding to the immobilized inhibitor.
-
The amount of kinase bound to the solid support is measured using qPCR. A lower signal indicates stronger binding of 3PO to the kinase.
-
Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction.
-
2. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is a biophysical assay that verifies direct binding of a compound to its target protein in a cellular environment.[7][8][9][10]
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be measured by quantifying the amount of soluble protein remaining after heat treatment.[7][9]
-
Methodology:
-
Treat intact cells with 3PO or a vehicle control (e.g., DMSO).
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PFKFB3 (and potential off-targets) at each temperature by Western blotting or other protein quantification methods.
-
A shift in the melting curve to a higher temperature in the presence of 3PO indicates direct target engagement.
-
3. Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Off-Target Identification
AP-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein lysate.
-
Principle: The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Methodology:
-
Synthesize a derivative of 3PO with a linker for immobilization to affinity beads. A control set of beads without the compound is also prepared.
-
Incubate the 3PO-conjugated beads and control beads with cell lysate.
-
Wash the beads to remove non-specific protein binders.
-
Elute the proteins that specifically bind to the immobilized 3PO.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins significantly enriched in the 3PO pulldown compared to the control are considered potential off-targets.
-
Visualizations
PFKFB3 Signaling Pathway and Site of 3PO Inhibition.
Potential Off-Target Inhibition of the TGF-β Signaling Pathway by 3PO.
Experimental Workflow for Investigating Off-Target Effects of 3PO.
References
- 1. PFKFB3 Inhibitor, 3PO - Calbiochem | 525330 [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 3PO as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PFKFB3 Inhibitor 3PO Reduces Cardiac Remodeling after Myocardial Infarction by Regulating the TGF-β1/SMAD2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in solution
Disclaimer: Detailed stability studies for (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3PO, are not extensively available in published literature.[1] The following troubleshooting guide and FAQs are based on the general chemical properties of chalcones, pyridinyl compounds, and established best practices for handling analogous molecules in a research setting.[2][3][4]
FAQs and Troubleshooting Guide
This section addresses common issues researchers may encounter when working with (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in solution.
Solubility and Solution Preparation
Q1: I am having trouble dissolving the compound. What solvents are recommended?
A1: Chalcones and their derivatives, including heterocyclic chalcones, are typically soluble in nonprotic organic solvents such as DMSO, DMF, dichloromethane, chloroform, and ethyl acetate.[5] As the polarity of the solvent increases, particularly with polar protic solvents like methanol and ethanol, their solubility tends to decrease.[5] For biological assays, preparing a concentrated stock solution in DMSO is a common practice.[6] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. The final DMSO concentration in the working solution should be kept low (typically <0.5%) to minimize solvent effects on the experimental system.
Q2: My compound precipitates out of the aqueous buffer/media after dilution from a DMSO stock. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration.
-
Use a Surfactant or Co-solvent: In some cases, small amounts of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) can help maintain solubility.[6] However, you must first verify that these additives do not interfere with your experiment.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the final volume of the aqueous buffer, try a stepwise dilution. You can also try adding the stock solution to a vigorously vortexing or stirring buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
pH Adjustment: The pH of the solution can impact the solubility of compounds containing pyridinyl groups, which are weakly basic.[7] Ensure the pH of your buffer is compatible with the compound's stability and solubility.
Stability and Degradation
Q3: My solution of the compound changes color over time. What does this indicate?
A3: A color change often indicates a chemical reaction or degradation. Chalcones, which form the backbone of this compound, have a conjugated π-electron system that can be altered by various reactions, leading to a change in color.[4][8] Potential causes include:
-
pH Instability: The compound may be degrading under acidic or alkaline conditions.
-
Photodegradation: Exposure to light, especially UV light, can cause isomerization of the double bond or other photochemical reactions.[2][9] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: The compound may be sensitive to oxidation.[2] Using degassed solvents can sometimes mitigate this.
Q4: I see new peaks appearing in my HPLC chromatogram when analyzing my compound solution over time. What could they be?
A4: The appearance of new peaks is a strong indicator of degradation or isomerization. The α,β-unsaturated carbonyl system in chalcones is susceptible to several reactions:[3]
-
(E/Z) Isomerization: The trans (E) double bond can isomerize to the cis (Z) form, which would likely have a different retention time on HPLC.
-
Michael Addition: Nucleophiles present in the solution (e.g., from the solvent or buffer components) can add across the double bond.
-
Hydrolysis or other degradation: Depending on the pH and temperature, the compound may undergo hydrolysis or other forms of degradation.
To identify the new peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be necessary to determine their mass-to-charge ratio and propose potential structures.
Q5: How can I assess the stability of my compound in a specific solution?
A5: A stability-indicating method, typically using HPLC, should be employed.[10] This involves monitoring the concentration of the parent compound over time under specific conditions (e.g., different temperatures, pH values, light exposure). The rate of disappearance of the parent peak and the appearance of degradation peaks can be quantified.
Experimental Best Practices
Q6: What are the best practices for storing solutions of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one?
A6: Based on general principles for similar compounds:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent like DMSO.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
-
Light Protection: Protect solutions from light by using amber vials or wrapping them in foil.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. It is recommended to conduct a solution stability test to determine how long a working solution can be used.[11]
Quantitative Data Summary
| Condition | Solvent/Buffer | Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Degradation Products Detected |
| Room Temp, Light | PBS, pH 7.4 | 24 | 10 | Data to be determined | Data to be determined |
| Room Temp, Dark | PBS, pH 7.4 | 24 | 10 | Data to be determined | Data to be determined |
| 4°C, Dark | PBS, pH 7.4 | 24 | 10 | Data to be determined | Data to be determined |
| Room Temp, Dark | 0.1 N HCl | 24 | 10 | Data to be determined | Data to be determined |
| Room Temp, Dark | 0.1 N NaOH | 24 | 10 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in solution.
1. Objective: To quantify the concentration of the parent compound over time and detect the formation of degradation products under various conditions.
2. Materials:
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
-
HPLC-grade DMSO
-
HPLC-grade water, acetonitrile (ACN), and methanol
-
Buffers of interest (e.g., Phosphate Buffered Saline - PBS)
-
Acidic solution (e.g., 0.1 N HCl)
-
Basic solution (e.g., 0.1 N NaOH)
-
HPLC system with a UV detector and a C18 reverse-phase column
3. Method Development:
-
Develop an HPLC method that provides good separation of the parent compound from potential impurities or degradation products.[12]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
Detection Wavelength: Determine the λmax of the compound using a UV-Vis spectrophotometer to set the optimal detection wavelength for the HPLC's UV detector.
-
Validation: Ensure the method is linear, accurate, and precise for the concentration range of interest.[10]
4. Stability Study Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the different solutions to be tested (e.g., PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH).
-
Divide each solution into aliquots for different time points and conditions (e.g., room temperature in the dark, room temperature with light exposure, 4°C in the dark).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately inject the aliquot into the HPLC system.
-
Record the peak area of the parent compound and any new peaks that appear.
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time for each condition.
-
Report the appearance and relative area of any new peaks.
Visualizations
Factors Affecting Compound Stability
This diagram illustrates the key factors that can influence the stability of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in solution.
Caption: Factors influencing the stability of the compound in solution.
General Workflow for Stability Testing
This diagram outlines the typical experimental workflow for assessing the stability of a compound in solution.
References
- 1. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and PFKFB3 Binding
This technical support center provides guidance for researchers encountering conflicting data regarding the binding of the inhibitor (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, to the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the nature of the conflicting data on 3PO's binding to PFKFB3?
A1: Initial studies identified 3PO as a competitive inhibitor of PFKFB3, reporting IC50 and Ki values that suggested direct binding and enzymatic inhibition. However, subsequent, more direct binding studies using techniques like Isothermal Titration Calorimetry (ITC) have failed to detect a direct interaction between 3PO and PFKFB3.[1][2] This has led to the hypothesis that the observed cellular effects of 3PO may be off-target or indirect. A patent for PFKFB3 inhibitors even notes that the inhibitory effect of 3PO on PFKFB3 is "unclear based on a conflicting study."
Q2: What are the reported binding affinities of 3PO for PFKFB3 from studies suggesting interaction?
A2: Studies that have reported an inhibitory effect of 3PO on PFKFB3 have provided the following quantitative data:
| Parameter | Reported Value(s) | Method | Reference |
| IC50 | ~1.4 µM - 24 µM (in various cell lines) | Cell-based proliferation assays | [3] |
| IC50 | 22.9 µM | Recombinant human PFKFB3 protein assay | [4] |
| Ki | 2.2 µM | Enzyme kinetics with recombinant PFKFB3 | [5] |
Q3: What evidence suggests that 3PO does not bind to PFKFB3?
A3: A key study utilizing Isothermal Titration Calorimetry (ITC), a technique that directly measures the heat changes upon binding, found no evidence of direct binding between 3PO and PFKFB3, even at concentrations up to 750 µM.[1][2] Other reports have also indicated that 3PO is inactive in direct PFKFB3 kinase assays.[6] These findings suggest that the previously observed cellular effects of 3PO, such as reduced glycolysis, might be due to mechanisms other than direct PFKFB3 inhibition.[1][2]
Q4: If 3PO doesn't directly bind to PFKFB3, what could be its mechanism of action?
A4: The precise alternative mechanism is still under investigation. One study has suggested that 3PO may inhibit glycolysis by causing an accumulation of lactic acid inside cells, which leads to a decrease in intracellular pH and subsequent inhibition of various glycolytic enzymes.[1][2] Other potential off-target effects are also being explored.
Troubleshooting Guides
This section provides troubleshooting for common experimental setups used to assess the binding and inhibitory activity of 3PO on PFKFB3.
Guide 1: Troubleshooting a PFKFB3 Coupled Enzyme Kinase Assay
This guide is for a spectrophotometric assay that measures PFKFB3 kinase activity by coupling the production of ADP to the oxidation of NADH.
Potential Issue 1: No or Low PFKFB3 Activity Detected
| Possible Cause | Suggested Solution |
| Inactive PFKFB3 Enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Verify protein integrity via SDS-PAGE. |
| Suboptimal Assay Buffer | - Confirm the pH of the buffer is ~7.5. - Ensure all buffer components are at the correct final concentrations (see protocol below). - Prepare fresh buffer if necessary. |
| Degraded Substrates or Cofactors | - Prepare fresh solutions of ATP, Fructose-6-Phosphate (F6P), and NADH. - Store stock solutions appropriately (ATP and NADH are light and temperature sensitive). |
| Inactive Coupling Enzymes | - Verify the activity of pyruvate kinase and lactate dehydrogenase separately. - Ensure they are added to the reaction mixture at the correct concentrations. |
Potential Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Pipetting Errors | - Use calibrated pipettes. - Ensure thorough mixing of all components in the master mix before aliquoting. |
| Inconsistent Incubation Times | - Use a multichannel pipette for simultaneous addition of the reaction initiator (e.g., ATP or PFKFB3). - Ensure the plate is read at consistent time intervals. |
| Temperature Fluctuations | - Pre-incubate all reagents and the plate at the assay temperature (e.g., 30°C or 37°C). - Use a temperature-controlled plate reader. |
Potential Issue 3: Unexpected Inhibition or Activation
| Possible Cause | Suggested Solution |
| Compound Precipitation | - Visually inspect the wells for any precipitate after adding 3PO. - Check the solubility of 3PO in the final assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be consistent across all wells and ideally below 1%. |
| Interference with Coupling Enzymes | - Run a control experiment to test the effect of 3PO on the pyruvate kinase/lactate dehydrogenase system in the absence of PFKFB3. |
| Incorrect 3PO Concentration | - Verify the stock concentration of 3PO. - Perform a serial dilution carefully. |
Guide 2: Troubleshooting an Isothermal Titration Calorimetry (ITC) Experiment
This guide is for directly measuring the binding of 3PO to PFKFB3.
Potential Issue 1: No Binding Signal Observed (Flat Thermogram)
| Possible Cause | Suggested Solution |
| No Genuine Interaction | - This is a possible outcome, as reported by Veseli et al.[1][2] Consider that 3PO may not directly bind to PFKFB3 under the tested conditions. |
| Inactive Protein | - Confirm PFKFB3 is properly folded and active using another method (e.g., the kinase assay described above). - Ensure the protein was properly dialyzed into the final ITC buffer. |
| Incorrect Concentrations | - Accurately determine the concentrations of both PFKFB3 and 3PO solutions. - For weak interactions, higher concentrations may be needed, but be mindful of solubility limits. |
| Buffer Mismatch | - Ensure that PFKFB3 and 3PO are in identical buffer solutions. The dialysis of the protein against the buffer containing the dissolved small molecule is a best practice. - Mismatched buffer components can create large heats of dilution that obscure any binding signal. |
Potential Issue 2: "Noisy" or Irregular Data
| Possible Cause | Suggested Solution |
| Air Bubbles in the Syringe or Cell | - Properly degas all solutions before loading. - Be careful during loading to avoid introducing bubbles. |
| Precipitation During Titration | - Visually inspect the sample cell after the experiment. - Reduce the concentrations of protein and/or ligand if solubility is an issue. |
| Insufficient Equilibration Time | - Allow the instrument to equilibrate to the set temperature before starting the titration. - Ensure the spacing between injections is sufficient for the signal to return to baseline. |
Potential Issue 3: Difficulty in Fitting the Data
| Possible Cause | Suggested Solution |
| Inappropriate Binding Model | - Start with a simple one-site binding model. If the fit is poor, consider more complex models, but only if they are justified by the data and the biology of the system. |
| Stoichiometry (n-value) Far from 1 | - If the n-value is not close to an integer, it could indicate protein aggregation, incorrect concentrations, or an inactive fraction of the protein. Verify protein quality and concentrations. |
| Large Heats of Dilution | - Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution. This can then be subtracted from the experimental data. |
Experimental Protocols
Protocol 1: PFKFB3 Coupled Enzyme Kinase Assay
This protocol is adapted from methodologies used in studies of PFKFB3 enzymatic activity.
Materials:
-
Recombinant human PFKFB3
-
ATP
-
Fructose-6-Phosphate (F6P)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100
-
3PO stock solution in DMSO
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Master Mix: In the assay buffer, prepare a master mix containing F6P (final concentration 2 mM), PEP (final concentration 1 mM), NADH (final concentration 0.2 mM), PK (final concentration ~5 units/mL), and LDH (final concentration ~7 units/mL).
-
Aliquot Master Mix and Inhibitor: To each well of the 96-well plate, add the master mix. Then, add the desired concentration of 3PO or DMSO (as a vehicle control).
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add recombinant PFKFB3 (final concentration 20 nM) to each well to start the reaction.
-
Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes at 30°C. The rate of decrease in absorbance at 340 nm is proportional to the rate of NADH oxidation, which is stoichiometric with ADP production by PFKFB3.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each condition. Determine the percent inhibition of 3PO by comparing the rates of the 3PO-treated wells to the vehicle control wells.
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for assessing the direct binding of 3PO to PFKFB3.
Materials:
-
Recombinant human PFKFB3
-
3PO
-
ITC Buffer: A buffer in which both PFKFB3 and 3PO are stable and soluble (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Dialysis equipment
-
ITC instrument
Procedure:
-
Protein Preparation: Dialyze the PFKFB3 protein extensively against the ITC buffer to ensure buffer matching. After dialysis, centrifuge the protein solution to remove any aggregates.
-
Ligand Preparation: Dissolve 3PO in the final dialysis buffer to the desired concentration.
-
Concentration Determination: Accurately measure the final concentrations of both the PFKFB3 and 3PO solutions.
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment.
-
ITC Experiment Setup:
-
Load the PFKFB3 solution into the sample cell (e.g., at a concentration of 10-20 µM).
-
Load the 3PO solution into the injection syringe (e.g., at a concentration of 100-200 µM, typically 10-fold higher than the protein concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Set the injection parameters (e.g., a series of 20-30 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections).
-
-
Data Acquisition: Run the titration experiment.
-
Control Experiment: Perform a control titration by injecting 3PO into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Caption: PFKFB3 Signaling Pathway.
Caption: Experimental Workflow for Investigating 3PO-PFKFB3 Interaction.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Small molecule 3PO inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. mdpi.com [mdpi.com]
- 5. google.com [google.com]
- 6. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthesized (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
A1: Low yields in the Claisen-Schmidt condensation for synthesizing pyridyl chalcones can stem from several factors.[1] Incomplete reactions are a common issue. Ensure your reagents, particularly the pyridine-3-carbaldehyde and 4-acetylpyridine, are pure and dry. The presence of water can interfere with the base catalyst. The choice and concentration of the base (e.g., KOH or NaOH) are also critical; insufficient base will result in an incomplete reaction, while an excess can lead to side reactions. Reaction temperature and time also play a significant role. Some reactions may require heating to go to completion.[1] Consider monitoring the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The primary impurities in a Claisen-Schmidt condensation are typically unreacted starting materials (pyridine-3-carbaldehyde and 4-acetylpyridine). Another common side product is the aldol addition product, a β-hydroxy ketone, which has not undergone dehydration to form the α,β-unsaturated ketone (the desired chalcone). Self-condensation of the 4-acetylpyridine is also a possibility, though generally less favored. The presence of these impurities will result in multiple spots on a TLC analysis of the crude reaction mixture.
Q3: My purified product is a brownish or yellowish color, but the literature reports a pale yellow solid. What is causing this discoloration?
A3: Discoloration often indicates the presence of minor impurities or degradation products. These can arise from side reactions promoted by excessive heat or prolonged reaction times. The use of a strong base can also sometimes lead to the formation of colored byproducts.[1] Purification by column chromatography followed by recrystallization is often effective in removing these colored impurities.
Q4: I am having difficulty purifying the product by column chromatography. The compound is streaking or has a very low Rf value. What can I do?
A4: The basic nature of the pyridine rings can cause strong interactions with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to deactivate the acidic sites on the silica gel and improve the peak shape. When dealing with pyridine-containing compounds that exhibit broad peaks, ensuring the mobile phase contains a counterion that matches the salt form of your analyte can also improve peak shape. For compounds with a high charge-to-mass ratio, using a mobile phase with a higher salt concentration, such as ammonium acetate in HILIC, can lead to more symmetrical peaks.
Troubleshooting Guides
Issue 1: Low Purity After Initial Precipitation/Filtration
| Symptom | Possible Cause | Suggested Solution |
| Oily or sticky solid after filtration. | Incomplete reaction, presence of aldol addition product or unreacted starting materials. | Wash the crude product thoroughly with cold ethanol or a mixture of ethanol and water to remove more soluble impurities. Proceed with recrystallization or column chromatography for further purification. |
| Product purity by NMR or LC-MS is below 95%. | Co-precipitation of starting materials or side products. | The crude product often requires further purification. Recrystallization from a suitable solvent is a good first step. If impurities persist, column chromatography is recommended.[1] |
Issue 2: Challenges with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product does not dissolve in hot solvent. | Incorrect solvent choice. The compound may be poorly soluble. | Test a range of solvents of varying polarities. Good single solvents for chalcone recrystallization often include ethanol, methanol, or ethyl acetate.[1][2] |
| Product "oils out" upon cooling. | The solvent is too nonpolar for the compound, or the solution is too concentrated. | Add a more polar co-solvent (e.g., a small amount of methanol to an ethyl acetate solution) and reheat until the solution is clear before allowing it to cool slowly. Alternatively, use a larger volume of the recrystallization solvent. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is highly soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. If this fails, slowly add a non-solvent (a solvent in which your compound is insoluble but is miscible with your recrystallization solvent) until the solution becomes slightly turbid, then allow it to cool. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding an excessive amount of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4. For pyridyl chalcones, a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. To improve peak shape, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a silica gel slurry in your chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[3] Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield Loss | Common Solvents |
| Recrystallization | 95-98% | 10-30% | Ethanol, Methanol, Ethyl Acetate |
| Column Chromatography | >99% | 20-50% | Hexane/Ethyl Acetate, Dichloromethane/Methanol (with 0.1-1% Triethylamine) |
Visualizations
Caption: General workflow for the synthesis and purification of the target compound.
References
Technical Support Center: Overcoming Resistance to (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3PO, a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)?
A1: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] By inhibiting PFKFB3, 3PO reduces the levels of F2,6BP, which in turn suppresses glycolytic flux.[3][4] This leads to decreased glucose uptake, reduced lactate production, and a depletion of intracellular ATP, NAD+, and NADH, ultimately inhibiting the proliferation of cancer cells that are highly dependent on glycolysis for energy production (the Warburg effect).[1][4][5]
Q2: My cancer cells are showing reduced sensitivity to 3PO over time. What are the potential mechanisms of resistance?
A2: Resistance to 3PO, and PFKFB3 inhibitors in general, can arise from several adaptive mechanisms employed by cancer cells to survive metabolic stress. The two primary suspected mechanisms are:
-
Metabolic Reprogramming: Cancer cells can shift their energy production from glycolysis to alternative pathways, most notably oxidative phosphorylation (OXPHOS) in the mitochondria. This metabolic plasticity allows them to bypass the block in glycolysis and continue generating ATP. Upregulation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, can play a central role in this reprogramming.[6][7]
-
Activation of Pro-Survival Autophagy: Inhibition of glycolysis by 3PO can induce metabolic stress, which may trigger autophagy as a survival mechanism.[8] Autophagy allows cells to degrade and recycle intracellular components to provide energy and building blocks for survival under nutrient-deprived conditions. This can counteract the cytotoxic effects of 3PO.[8]
Q3: How can I experimentally verify the mechanism of resistance in my cell line?
A3: To investigate the specific resistance mechanism in your cell line, you can perform the following experiments:
-
Assess Metabolic Shift:
-
Seahorse XF Analysis: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the reliance on oxidative phosphorylation versus glycolysis. Resistant cells may show an increased OCR/ECAR ratio.
-
Western Blot Analysis: Probe for key proteins involved in mitochondrial biogenesis and function (e.g., PGC-1α, TFAM) and AMPK activation (phospho-AMPK).[6]
-
-
Evaluate Autophagy Induction:
-
Western Blot Analysis: Monitor the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.
-
Fluorescence Microscopy: Use fluorescently tagged LC3 (e.g., GFP-LC3) to visualize the formation of autophagosomes (punctate structures) in resistant cells.
-
Troubleshooting Guides
Issue 1: Decreased Efficacy of 3PO in Cancer Cell Line
| Potential Cause | Troubleshooting Steps |
| Metabolic switch to oxidative phosphorylation. | 1. Confirm with Seahorse analysis: An increased OCR/ECAR ratio in resistant cells compared to sensitive parental cells would support this hypothesis. 2. Co-treatment with an OXPHOS inhibitor: Combine 3PO with a mitochondrial complex I inhibitor like metformin. A synergistic cytotoxic effect would indicate reliance on OXPHOS for survival. |
| Induction of protective autophagy. | 1. Confirm with Western blot for LC3-II and p62: Increased LC3-II and decreased p62 levels in 3PO-treated resistant cells would suggest autophagy induction. 2. Co-treatment with an autophagy inhibitor: Combine 3PO with an autophagy inhibitor such as chloroquine or 3-methyladenine. Enhanced cell death compared to 3PO alone would confirm the role of autophagy in resistance.[8] |
| Selection of a pre-existing resistant clone. | 1. Perform single-cell cloning: Isolate and characterize individual clones from the parental cell line to assess heterogeneity in 3PO sensitivity. 2. Genomic/transcriptomic analysis: Compare the molecular profiles of sensitive and resistant clones to identify potential resistance-conferring mutations or gene expression changes. |
Quantitative Data
Table 1: IC50 Values of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | ~10 | [1] |
| Transformed NHBE | Lung Cancer | 1.4 | |
| HCT-116 | Colon Carcinoma | ~15 | [8] |
| A375 | Melanoma | 5-100 (dose-dependent effects observed) | [9] |
| Various Solid Tumor and Hematologic Cell Lines | - | 1.4 - 24 | [3][4] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 3PO and potential synergistic drug combinations.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
3PO and other test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3PO, the second drug, or the combination, and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Autophagy and Metabolic Pathway Markers
This protocol allows for the detection of changes in protein expression related to resistance mechanisms.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-phospho-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with 3PO as required and harvest.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
siRNA-mediated Knockdown of PFKFB3
This protocol can be used to validate that the effects of 3PO are specifically due to the inhibition of PFKFB3.
Materials:
-
siRNA targeting PFKFB3 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Cancer cell line of interest
Procedure:
-
Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.
-
After incubation, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and perform downstream functional assays.
Visualizations
Caption: Resistance mechanisms to 3PO in cancer cells.
Caption: Troubleshooting workflow for 3PO resistance.
Caption: Synergistic combinations with 3PO.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of 6-phosphofructo-2-kinase (PFKFB3) induces autophagy as a survival mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3PO as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
Best Practices for Long-Term Storage of Pyridinyl Chalcone Compounds: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of pyridinyl chalcone compounds. Adherence to these guidelines is crucial for maintaining compound integrity, ensuring experimental reproducibility, and preserving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid pyridinyl chalcone compounds?
A1: For long-term stability, solid pyridinyl chalcone compounds should be stored in a cool, dark, and dry environment. It is recommended to store them in well-sealed containers, protected from light and moisture. To prevent oxidative degradation, storage under an inert atmosphere, such as argon or nitrogen, is advisable.[1]
Q2: At what temperature should I store my pyridinyl chalcone samples?
A2: A temperature range of 0-8°C is recommended for the storage of chalcone-related compounds to minimize degradation.[1] Storing the compounds in a refrigerator or a cold room that meets this requirement is a standard practice. For highly sensitive analogs, storage at -20°C might be considered for enhanced stability over extended periods.
Q3: How does light affect the stability of pyridinyl chalcones?
A3: Pyridinyl chalcones, like other chalcone derivatives, can be susceptible to photodegradation. Exposure to light, particularly UV light, can induce E/Z isomerization of the α,β-unsaturated carbonyl system, leading to a mixture of isomers with potentially different chemical and biological properties.[1] It is crucial to store these compounds in amber-colored vials or containers that are completely covered to exclude light.
Q4: Are pyridinyl chalcones susceptible to hydrolysis or oxidation?
A4: Yes. The enone moiety in the chalcone scaffold can be susceptible to hydrolysis, especially under acidic or alkaline conditions. The pyridine ring and other functional groups may also be prone to oxidation. Storing the compounds in a dry environment and under an inert atmosphere can significantly mitigate these degradation pathways.[1]
Q5: What is the expected shelf-life of pyridinyl chalcone compounds?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Compound degradation due to oxidation, hydrolysis, or exposure to light. | Discard the sample and use a fresh, properly stored batch. Review storage procedures to ensure they meet the recommended guidelines. |
| Inconsistent experimental results | Presence of degradation products or isomers affecting biological activity or analytical measurements. | Assess the purity of the compound using an appropriate analytical method such as HPLC or LC-MS. If impurities are detected, purify the compound or synthesize a new batch. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Characterize the new peaks using mass spectrometry and NMR to identify the degradation products. This information can help in understanding the degradation pathway and optimizing storage conditions. Common degradation can occur at the enone linkage or involve modifications to the pyridine ring. |
| Reduced potency or activity in biological assays | Degradation of the active compound. | Quantify the compound's purity and concentration before use. Ensure that the solvent used for dissolving the compound is of high purity and does not contribute to degradation. |
Experimental Protocols
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and detecting degradation products of pyridinyl chalcone compounds.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The specific gradient will need to be optimized for the specific pyridinyl chalcone analog.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the pyridinyl chalcone and its potential degradation products have significant absorbance (e.g., 254 nm or 365 nm).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. This includes:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light for a specified duration.
-
The HPLC method should be able to resolve the parent compound from all major degradation products.
Visualizing Workflows and Pathways
Logical Workflow for Long-Term Storage
Caption: Workflow for proper long-term storage of pyridinyl chalcones.
Potential Degradation Pathways
Caption: Potential degradation pathways for pyridinyl chalcone compounds.
References
Technical Support Center: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3PO, in fluorescence-based assays. As a member of the chalcone family, this compound has the potential to interfere with fluorescent readouts. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, and why is it used in research?
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that plays a key role in regulating glycolysis. By inhibiting PFKFB3, this compound can suppress glucose uptake and is therefore a valuable tool for studying cancer metabolism and other diseases with altered glycolytic pathways.
Q2: Can (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one interfere with fluorescence-based assays?
Yes. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one belongs to the chalcone class of compounds, which are known to possess intrinsic fluorescent properties.[1][2] This intrinsic fluorescence can lead to assay artifacts such as false positives or false negatives by directly contributing to the signal or by interfering with the detection of the intended fluorescent probe.
Q3: What are the primary mechanisms of fluorescence interference by small molecules like this one?
There are two main mechanisms by which small molecules can interfere with fluorescence assays:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelength used for the assay's fluorophore. This emitted light can be mistakenly detected as a true signal.
-
Quenching: The compound absorbs the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal. This is also known as the inner filter effect.[3]
Q4: Are the excitation and emission spectra of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one publicly available?
Troubleshooting Guide
Issue 1: High background fluorescence in the presence of the compound.
High background fluorescence is a common issue when working with intrinsically fluorescent compounds.
Table 1: Troubleshooting High Background Fluorescence
| Potential Cause | Recommended Action |
| Compound Autofluorescence | Run a control experiment with the compound alone (no other fluorescent reagents) to quantify its contribution to the signal. |
| If possible, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of the compound. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.[4] | |
| Perform a pre-read of the plate after adding the compound but before adding the fluorescent substrate or antibody to measure the compound's baseline fluorescence. This value can then be subtracted from the final reading. | |
| Spectral Bleed-Through | If using a multi-well plate reader, ensure that the emission filters are specific enough to distinguish between the compound's fluorescence and the assay fluorophore's fluorescence. |
| In microscopy, perform spectral imaging and linear unmixing to computationally separate the signals. |
Issue 2: Unexpected decrease in fluorescence signal (quenching).
A decrease in signal can be misinterpreted as a biological effect when it is actually due to interference.
Table 2: Troubleshooting Signal Quenching
| Potential Cause | Recommended Action |
| Inner Filter Effect | Measure the absorbance spectrum of the compound at the assay concentration. If there is significant absorbance at the excitation or emission wavelength of the assay fluorophore, this can cause quenching. |
| Reduce the concentration of the compound if the experimental design allows. | |
| Use a microplate reader with top-reading capabilities for adherent cells, as this can minimize the path length through the compound-containing solution. | |
| If possible, use a lower concentration of the fluorescent reporter to minimize the impact of the inner filter effect. | |
| Compound Aggregation | Some compounds can form aggregates at higher concentrations, which can scatter light and lead to quenching. Include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.05%) in the assay buffer to prevent aggregation. |
Experimental Protocols
Protocol 1: Characterization of Compound's Spectral Properties
Objective: To determine the absorbance and fluorescence spectra of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
Materials:
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
-
Assay buffer (the same buffer to be used in the fluorescence assay)
-
Spectrophotometer capable of absorbance scans
-
Spectrofluorometer capable of excitation and emission scans
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound in the assay buffer, covering the concentration range to be used in the experiment.
-
Absorbance Spectrum:
-
Use the spectrophotometer to measure the absorbance of each dilution across a broad wavelength range (e.g., 250-700 nm).
-
Use the assay buffer as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Spectra:
-
Using the spectrofluorometer, perform an excitation scan for each dilution by setting the emission wavelength to a value slightly higher than the absorbance maximum and scanning a range of excitation wavelengths.
-
Identify the wavelength of maximum excitation.
-
Perform an emission scan by setting the excitation to the determined maximum and scanning a range of emission wavelengths.
-
Identify the wavelength of maximum emission.
-
Protocol 2: Generalized Fluorescence Polarization (FP) Kinase Assay for a PFKFB3 Inhibitor
Objective: To determine the inhibitory activity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one on PFKFB3 using a fluorescence polarization assay.
Principle: This assay measures the binding of a fluorescently labeled tracer to the PFKFB3 kinase. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger kinase, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant PFKFB3 enzyme
-
Fluorescently labeled tracer (a ligand that binds to the ATP binding site of PFKFB3)
-
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a serial dilution of the compound in assay buffer.
-
In the microplate, add the compound dilutions. Include wells with no compound (positive control) and wells with no enzyme (negative control).
-
Add the PFKFB3 enzyme to all wells except the negative controls.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the compound concentration.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating artifacts in fluorescence-based assays.
Caption: Visualization of autofluorescence and quenching as mechanisms of assay interference.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation of Pyridyl Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Claisen-Schmidt condensation of pyridyl aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the Claisen-Schmidt condensation of pyridyl aldehydes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Catalyst: The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Steric Hindrance: Particularly with 2-pyridyl aldehyde, the nitrogen atom can sterically hinder the approach of the enolate. | 1. Use Fresh Catalyst: Prepare a fresh solution of the base or use a new bottle of solid catalyst. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 3. Use a Stronger Base or Different Catalyst: Consider using a stronger base like potassium tert-butoxide (t-BuOK) or exploring alternative catalysts such as solid NaOH under solvent-free conditions.[1][2] |
| Formation of Michael Adduct Side Product | 1. Reaction Conditions Favoring Michael Addition: The newly formed chalcone can react with another molecule of the enolate. This is particularly prevalent with 4-pyridyl aldehyde.[3] 2. Stoichiometry: An excess of the enolizable ketone can drive the formation of the Michael adduct. | 1. Adjust Stoichiometry: Use a slight excess of the pyridyl aldehyde relative to the ketone. 2. Control Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed, before significant Michael adduct formation occurs. Lowering the temperature may also help. 3. Use a Milder Base: A less aggressive base might favor the initial condensation over the subsequent Michael addition. |
| Formation of Self-Condensation Product of the Ketone | 1. Ketone Reactivity: The ketone may react with itself, especially if it is highly enolizable and the aldehyde is not very reactive. 2. Slow Addition of Aldehyde: If the aldehyde is added too slowly, the ketone has more opportunity to self-condense. | 1. Slow Addition of Base: Add the base catalyst slowly to the mixture of the aldehyde and ketone to ensure the enolate reacts with the aldehyde as it is formed. 2. Use a Non-Enolizable Ketone Partner (if applicable): If the experimental design allows, choose a ketone that cannot self-condense. |
| Reaction Mixture Becomes a Tar-Like Substance | 1. High Concentration of Base: Strong bases can promote polymerization and other side reactions, especially at elevated temperatures.[4] 2. Presence of Impurities: Impurities in the starting materials can act as catalysts for unwanted side reactions. | 1. Reduce Catalyst Concentration: Use a catalytic amount of the base rather than a stoichiometric amount. 2. Purify Starting Materials: Ensure the pyridyl aldehyde and ketone are pure before starting the reaction. Distillation or recrystallization may be necessary. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions. |
| Product is Difficult to Purify | 1. Similar Polarity of Product and Byproducts: The desired chalcone and side products (e.g., Michael adduct) may have similar polarities, making chromatographic separation challenging. 2. Oily Product: The product may not crystallize easily. | 1. Optimize Crystallization: Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. 2. Chromatographic Optimization: Use a different solvent system or a different stationary phase for column chromatography. 3. Derivatization: In some cases, it may be easier to purify a derivative of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts and solvents for the Claisen-Schmidt condensation of pyridyl aldehydes?
A1: The most common catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[5] Ethanol and methanol are frequently used as solvents.[5] However, solvent-free conditions using solid NaOH have also been reported to give high yields.[1][2]
Q2: How does the position of the nitrogen in the pyridine ring (2-, 3-, or 4-position) affect the reaction?
A2: The position of the nitrogen atom can significantly influence the reactivity of the pyridyl aldehyde. The 2-pyridyl aldehyde can be subject to steric hindrance from the nitrogen atom, potentially slowing the reaction. The 4-pyridyl aldehyde has been observed to be more prone to the formation of Michael adducts as side products compared to the 2-pyridyl isomer.[3] The electron-withdrawing nature of the pyridine ring generally activates the aldehyde for nucleophilic attack.
Q3: My reaction with 4-pyridyl aldehyde gives a low yield of the desired chalcone and a lot of a side product. What is happening?
A3: You are likely observing the formation of a Michael adduct.[3] The initial chalcone product can undergo a subsequent 1,4-addition with another molecule of the ketone enolate. To minimize this, you can try adjusting the stoichiometry to use a slight excess of the 4-pyridyl aldehyde, lowering the reaction temperature, or reducing the reaction time.
Q4: Can I run the Claisen-Schmidt condensation under solvent-free conditions?
A4: Yes, solvent-free Claisen-Schmidt condensations have been successfully performed, often with high yields.[1][2] This method typically involves grinding the reactants with a solid base, such as NaOH.[1] This approach is considered a green chemistry alternative as it reduces solvent waste.[5]
Q5: What is a typical work-up procedure for a Claisen-Schmidt condensation?
A5: A common work-up procedure involves quenching the reaction with water or a dilute acid. The product, which is often a solid, can then be collected by filtration. The crude product is typically washed with water to remove any remaining base and salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyridyl Aldehydes
| Pyridyl Aldehyde | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Chalcone (%) | Yield of Michael Adduct (%) |
| 2-Pyridinecarboxaldehyde | Acetophenone | NaOH | Tween 80 (aq) | 25 | 24 | 47 | 10 |
| 4-Pyridinecarboxaldehyde | Acetophenone | NaOH | Tween 80 (aq) | 25 | 24 | 8 | 21 |
Data adapted from a study on green Claisen-Schmidt reactions.[3]
Table 2: Catalyst and Solvent Effects on Chalcone Synthesis
| Catalyst | Solvent | Temperature | Yield (%) |
| NaOH | Ethanol | Room Temp | High |
| KOH | Ethanol | Room Temp | High |
| Solid NaOH | Solvent-free | Room Temp | 96-98 |
| K2CO3 (10 mol%) | Water/Ethanol | Room Temp | High |
This table summarizes findings from multiple sources on general Claisen-Schmidt condensations that can be applied to pyridyl aldehydes.[1][5][6]
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation of Pyridyl Aldehyde and Acetophenone in Ethanol
-
Reactant Preparation: In a round-bottom flask, dissolve the pyridyl aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (30 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of 10% NaOH (5 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A precipitate of the chalcone product may form during the reaction.
-
Work-up: Once the reaction is complete (typically within a few hours), pour the reaction mixture into cold water (100 mL).
-
Product Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
-
Reactant Preparation: In a mortar, combine the pyridyl aldehyde (10 mmol), acetophenone (10 mmol), and solid NaOH (2 mmol, 20 mol%).[1]
-
Grinding: Grind the mixture with a pestle at room temperature for the time indicated by TLC monitoring (typically 5-15 minutes). The mixture may become a paste or solid.
-
Work-up: Add water to the reaction mixture and stir.
-
Product Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualizations
Caption: General experimental workflow for the Claisen-Schmidt condensation.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PFKFB3 Inhibitors: Evaluating (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3PO, with other prominent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway often upregulated in cancer and other diseases, making it an attractive target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these inhibitors for research and development.
Introduction to PFKFB3 and its Inhibition
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] By increasing the levels of F2,6BP, PFKFB3 enhances the glycolytic flux, providing cancer cells with the necessary energy and building blocks for rapid proliferation.[2] Consequently, inhibiting PFKFB3 is a promising strategy to disrupt cancer cell metabolism and impede tumor growth.[1] Several small molecule inhibitors targeting PFKFB3 have been developed, each with distinct chemical structures and inhibitory profiles. This guide focuses on a comparative analysis of 3PO, PFK15, KAN0438757, and AZ67.
Quantitative Comparison of PFKFB3 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of the selected PFKFB3 inhibitors against the recombinant human PFKFB3 enzyme. It is important to note that these values are compiled from various studies and may have been determined under different assay conditions.
| Inhibitor | Synonym(s) | Chemical Structure | PFKFB3 IC50 | Reference(s) |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | 3PO | C₁₅H₁₂N₂O | 22.9 µM | [2] |
| PFK15 | - | C₁₇H₁₂N₂O | 207 nM | [3] |
| KAN0438757 | - | C₂₁H₂₀FN₅O₂ | 0.19 µM | [4] |
| AZ67 | - | C₂₁H₁₉N₅O₂ | 11 nM | [5] |
Note on the Mechanism of Action of 3PO and its Analogs: While 3PO and its derivative PFK15 have been widely studied as PFKFB3 inhibitors, some research suggests they may not directly bind to and inhibit the PFKFB3 enzyme.[5] One study indicated that 3PO's glycolysis-inhibiting effects might stem from an accumulation of intracellular lactic acid rather than direct enzymatic inhibition.[5] In contrast, AZ67 has been demonstrated to directly bind to and inhibit PFKFB3.[5] This discrepancy in the proposed mechanisms of action is a critical consideration for researchers.
Cellular Effects of PFKFB3 Inhibitors
Inhibition of PFKFB3 is expected to decrease the rate of glycolysis, leading to various downstream cellular consequences. The table below outlines the reported effects of the compared inhibitors on key cellular processes. The data is derived from multiple studies and may vary depending on the cell type and experimental conditions.
| Inhibitor | Effect on Fructose-2,6-bisphosphate (F2,6BP) | Effect on Glucose Uptake | Effect on Lactate Production | Induction of Apoptosis | Cell Lines Studied (Examples) | Reference(s) |
| 3PO | Decrease | Decrease | Decrease | Yes | Jurkat T-cell leukemia | [2] |
| PFK15 | Decrease | Decrease | Decrease | Yes | Various cancer cell lines | [5][6] |
| KAN0438757 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Yes | Colorectal cancer cells | [7][8] |
| AZ67 | Decrease | Not explicitly stated | No apparent effect | Not explicitly stated | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PFKFB3 inhibitors.
In Vitro PFKFB3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant PFKFB3.
Principle: The kinase activity of PFKFB3 is determined by measuring the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP, using ATP as the phosphate donor. The ADP produced is then quantified using a commercial kit such as ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare a reaction mixture containing recombinant human PFKFB3 protein (e.g., 10-20 ng), F6P (e.g., 10 µM), and ATP (e.g., 10 µM) in a suitable kinase buffer.
-
Add the test inhibitor at various concentrations (typically in a serial dilution). A vehicle control (e.g., DMSO) should be included.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glucose Uptake Assay
This assay measures the effect of PFKFB3 inhibitors on the ability of cells to take up glucose from the surrounding medium.
Principle: Cells are incubated with a glucose analog, such as 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cell. The amount of accumulated 2-DG6P is proportional to the glucose uptake rate and can be measured using a colorimetric or fluorometric assay.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the PFKFB3 inhibitor at various concentrations for a predetermined time.
-
Wash the cells with a glucose-free buffer to remove any existing glucose.
-
Add a solution containing 2-DG to the cells and incubate for a short period (e.g., 20-30 minutes).
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of 2-DG6P in the cell lysates using a commercially available glucose uptake assay kit (e.g., from Promega or Abcam). This typically involves an enzymatic reaction that leads to the generation of a detectable signal (color or fluorescence).
-
Normalize the glucose uptake to the total protein content in each well.
Intracellular Lactate Measurement Assay
This assay quantifies the effect of PFKFB3 inhibitors on the production of lactate, a key end-product of glycolysis.
Principle: Intracellular lactate is measured using an enzyme-based assay. Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be detected colorimetrically or fluorometrically.
Protocol:
-
Culture cells in the presence or absence of the PFKFB3 inhibitor.
-
Harvest the cells and lyse them to release intracellular metabolites.
-
Deproteinize the cell lysate, for example, by using a 10 kDa molecular weight cutoff spin filter, to remove endogenous LDH that could interfere with the assay.
-
Add the deproteinized lysate to a reaction mixture containing LDH and NAD+.
-
Incubate the reaction to allow for the conversion of lactate to pyruvate and the production of NADH.
-
Measure the absorbance or fluorescence of the resulting NADH using a plate reader.
-
Determine the lactate concentration by comparing the signal to a standard curve generated with known concentrations of lactate.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The inhibition of PFKFB3 presents a compelling therapeutic strategy, particularly in oncology. This guide has provided a comparative overview of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and other key PFKFB3 inhibitors. While AZ67 and KAN0438757 appear to be more potent direct inhibitors of the PFKFB3 enzyme in vitro, the extensive research on 3PO and PFK15 provides a wealth of data on their cellular effects. The controversy surrounding the direct target of 3PO and its analogs warrants careful consideration when selecting an inhibitor for a specific research question. The provided experimental protocols and diagrams serve as a resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of PFKFB3 inhibition.
References
- 1. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one and PFK15 in Cancer Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, and its derivative, PFK15. This analysis is supported by experimental data on their mechanisms of action, efficacy, and target pathways, with a focus on their roles as inhibitors of glycolysis in cancer cells.
Introduction
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and PFK15 are small molecule inhibitors that have garnered significant attention in cancer research for their ability to target tumor metabolism. While both compounds are associated with the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis, there are notable differences in their potency, selectivity, and mechanism of action. This guide presents a comparative analysis of these two compounds, summarizing key experimental findings to aid researchers in their selection and application.
Mechanism of Action and Target Pathway
PFKFB3 is a critical regulator of glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid proliferation (the Warburg effect). PFKFB3 produces fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, both 3PO and PFK15 aim to reduce the levels of F-2,6-BP, thereby decreasing the glycolytic flux and impeding cancer cell growth.
However, there is a crucial distinction in their interaction with PFKFB3. PFK15 is a potent and selective inhibitor of PFKFB3. In contrast, while initially reported as a PFKFB3 inhibitor, subsequent studies have raised questions about 3PO's direct binding and inhibition of the enzyme, suggesting its cellular effects might be mediated through other mechanisms.
dot
Caption: PFKFB3 signaling pathway and points of inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro efficacy of 3PO and PFK15. PFK15 consistently demonstrates significantly higher potency across various metrics.
Table 1: In Vitro Inhibitory Activity against PFKFB3
| Compound | IC50 (PFKFB3) | Reference |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | 22.9 µM | --INVALID-LINK-- |
| PFK15 | 207 nM | --INVALID-LINK-- |
Table 2: Comparative Effects on Cancer Cell Lines
| Parameter | Cell Line | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | PFK15 | Reference |
| Cell Viability (IC50) | Jurkat (T-cell leukemia) | ~10 µM | ~0.5 µM | --INVALID-LINK-- |
| H522 (Lung adenocarcinoma) | > 20 µM | ~1 µM | --INVALID-LINK-- | |
| Fructose-2,6-bisphosphate (F-2,6-BP) Reduction | Jurkat | Significant reduction at 10 µM | Significant reduction at 1 µM | --INVALID-LINK-- |
| H522 | Moderate reduction at 20 µM | Significant reduction at 1 µM | --INVALID-LINK-- | |
| Glucose Uptake Reduction | Jurkat | Significant reduction at 10 µM | Significant reduction at 1 µM | --INVALID-LINK-- |
| H522 | Moderate reduction at 20 µM | Significant reduction at 1 µM | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the comparative analysis of 3PO and PFK15.
PFKFB3 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PFKFB3.
dot
Caption: Workflow for PFKFB3 enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT). Prepare stock solutions of recombinant human PFKFB3, ATP, and fructose-6-phosphate (F-6-P) in the reaction buffer. Dissolve 3PO and PFK15 in DMSO to create a range of concentrations.
-
Incubation: In a 96-well plate, add the recombinant PFKFB3 enzyme to each well. Add varying concentrations of 3PO or PFK15 to the respective wells. Include a control group with DMSO only. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and F-6-P to each well.
-
Reaction Progression: Allow the reaction to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the PFKFB3 activity. This can be done using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Jurkat, H522) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3PO or PFK15 (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value for each compound.
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in the PFKFB3 signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with 3PO or PFK15 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., PFKFB3, p-AMPK, Akt) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Logical Relationship of Compounds
dot
Caption: Relationship between 3PO and PFK15.
Conclusion
The comparative analysis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and PFK15 reveals significant differences in their biochemical and cellular activities. PFK15 emerges as a substantially more potent and selective inhibitor of PFKFB3. Experimental data consistently demonstrates that PFK15 is effective at much lower concentrations than 3PO in reducing cancer cell viability, inhibiting glucose uptake, and decreasing intracellular levels of the key glycolytic regulator, F-2,6-BP. Furthermore, the direct inhibitory mechanism of PFK15 on PFKFB3 is more clearly established compared to the ongoing debate surrounding the precise molecular target of 3PO. For researchers investigating the therapeutic potential of targeting glycolysis in cancer, PFK15 represents a more specific and potent tool for the inhibition of PFKFB3. This guide provides the foundational data and experimental context to inform the rational selection and use of these compounds in preclinical cancer research.
Comparative Guide to the Validation of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) as a Selective PFKFB3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, and its alternatives as selective inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway often upregulated in cancer and inflammatory diseases, making it an attractive therapeutic target. This document presents supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to PFKFB3 Inhibition
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1] By inhibiting PFKFB3, the levels of F-2,6-BP decrease, leading to reduced glycolytic flux. This can selectively impact the proliferation and survival of cells that are highly dependent on glycolysis, such as cancer cells.
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) was one of the first small molecules identified as a PFKFB3 inhibitor.[2] However, recent studies have raised questions about its direct mechanism of action, with some evidence suggesting it may not directly bind to the PFKFB3 enzyme.[3][4] This has led to the development and investigation of alternative PFKFB3 inhibitors with potentially improved potency and selectivity.
Comparative Analysis of PFKFB3 Inhibitors
This section provides a quantitative comparison of 3PO and other notable PFKFB3 inhibitors. The data presented is compiled from various published studies and manufacturer's specifications.
Table 1: In Vitro Potency of PFKFB3 Inhibitors
| Compound | Common Name | PFKFB3 IC50 | Notes |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | 3PO | 22.9 µM[5] | Activity against recombinant human PFKFB3. Some studies suggest a lack of direct binding.[3][4] |
| 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one | PFK15 | 110 nM[6], 207 nM[7][8][9][10] | A derivative of 3PO. Some reports question its direct enzymatic inhibition.[8][9] |
| - | PFK158 | 137 nM[11][12][13] | A potent and selective PFKFB3 inhibitor with improved pharmacokinetic properties over 3PO and PFK15.[10] |
| - | AZ67 | 11 nM[14] | A potent and selective PFKFB3 inhibitor with demonstrated binding to the enzyme.[3] |
| - | KAN0438757 | 0.19 µM[10][15][16][17][18] | A potent and selective inhibitor of PFKFB3.[10][18] |
Table 2: Cellular Activity of PFKFB3 Inhibitors
| Compound | Cell Line | Cellular Effect | Concentration/IC50 |
| 3PO | Jurkat T-cell leukemia | Inhibition of proliferation | IC50 = 1.4 - 24 µM[5] |
| 3PO | Transformed NHBE cells | Arrests proliferation | IC50 ~ 1.4 µM[15] |
| PFK15 | Jurkat T-cell leukemia, H522 lung adenocarcinoma | Reduces F2,6-BP, glucose uptake, and ATP levels | - |
| PFK158 | Various cancer cell lines | Induces apoptosis and autophagy, reduces glucose uptake, ATP, and lactate | - |
| PFK158 | SCLC cells | Suppression of cell proliferation | IC50 = 7.1 - 11.2 µM[19][20] |
| AZ67 | Human Aortic Endothelial Cells (HAOEC) | Inhibition of tube formation | - |
| KAN0438757 | Miapaca-2, PANC1, SW620, U-266, AMO-1 | Inhibition of cell viability | IC50 = 2.75 - 11.53 µM[15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of PFKFB3 inhibitors.
PFKFB3 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PFKFB3 activity.
Materials:
-
Recombinant human PFKFB3 protein
-
PFKFB3 substrate (Fructose-6-Phosphate, F6P)
-
ATP
-
Test compounds (e.g., 3PO, PFK15, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing kinase buffer, 10 µM ATP, and 10 µM F6P.
-
Add 13 ng of recombinant human PFKFB3 protein to each well.
-
Add the test compound at various concentrations or DMSO as a vehicle control.
-
Incubate the reaction at room temperature for 1 hour.[2]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate IC50 values using a suitable data analysis software.
-
Cellular Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.
Materials:
-
Cultured cells of interest
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Test compounds
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with the test compound or vehicle control in glucose-free medium for the desired time.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to the culture medium at a final concentration of 100-200 µg/ml.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Harvesting and Staining:
-
Wash the cells with ice-cold PBS to stop the uptake of 2-NBDG.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence in the FITC channel.
-
The mean fluorescence intensity (MFI) corresponds to the amount of 2-NBDG uptake.
-
Cellular ATP Measurement Assay (Luciferase-based)
This assay quantifies the intracellular ATP concentration as a measure of cell viability and metabolic activity.
Materials:
-
Cultured cells of interest
-
Test compounds
-
Luciferase-based ATP detection kit (e.g., CellTiter-Glo®)
-
Luminometer-compatible white, opaque 96-well plates
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat the cells with the test compound or vehicle control for the desired time.
-
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of the ATP detection reagent equal to the culture volume in each well. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present in the sample.
-
Visualizations
PFKFB3 Signaling Pathway
The following diagram illustrates the central role of PFKFB3 in glycolysis and key upstream regulatory pathways.
Caption: PFKFB3 signaling pathway and points of inhibition.
Experimental Workflow for PFKFB3 Inhibitor Validation
This diagram outlines a typical workflow for the validation of a novel PFKFB3 inhibitor.
Caption: A typical experimental workflow for PFKFB3 inhibitor validation.
Logical Relationships in PFKFB3 Inhibitor Validation
This diagram illustrates the logical flow and decision-making process in validating a selective PFKFB3 inhibitor.
Caption: Logical flow for validating a selective PFKFB3 inhibitor.
Conclusion
The validation of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) as a selective PFKFB3 inhibitor is a complex topic with conflicting evidence regarding its direct enzymatic inhibition. While 3PO demonstrates cellular effects consistent with glycolysis inhibition, more recent and potent inhibitors like AZ67 and KAN0438757 show more direct and selective action on PFKFB3. For researchers in this field, it is crucial to consider the potential for off-target effects with 3PO and its earlier derivatives. The use of multiple, well-characterized inhibitors in parallel, along with rigorous in vitro and cellular assays as detailed in this guide, is recommended for robust target validation and drug development efforts targeting the PFKFB3 pathway.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [en.bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 12. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation accumulates PFKFB3 in cytoplasm to promote glycolysis and protects cells from cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biocompare.com [biocompare.com]
- 16. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 17. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. promega.com [promega.com]
- 20. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for the PFKFB3 Inhibitor (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , also known as 3PO , is a synthetic chalcone derivative that has garnered significant interest in the scientific community for its potential as an anti-cancer agent. This guide provides a comparative analysis of its in vitro and in vivo activities, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic promise.
In Vitro Activity of 3PO
The primary mechanism of action of 3PO is the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme of glycolysis. By inhibiting PFKFB3, 3PO reduces the intracellular levels of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), leading to the suppression of glycolytic flux.[1][2]
Quantitative In Vitro Data
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Recombinant Human PFKFB3 | Enzyme Inhibition Assay | 22.9 µM | [1] |
| Jurkat (Leukemia) | Growth Inhibition Assay | 1.4 µM | [1] |
| NHBE-ras (Transformed Bronchial Epithelial) | Growth Inhibition Assay | 1.5 µM | [1] |
| K562 (Leukemia) | Growth Inhibition Assay | 3.2 µM | [1] |
| Various Malignant Hematopoietic and Adenocarcinoma Cell Lines | Growth Inhibition Assay | 1.4 - 24 µM | [1] |
In Vivo Efficacy and Pharmacokinetics of 3PO
In vivo studies have demonstrated the anti-tumor efficacy of 3PO in various cancer models. Administration of 3PO has been shown to suppress tumor growth by inhibiting glycolysis within the tumor microenvironment.
Quantitative In Vivo Data
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| C57Bl/6 Mice | Lewis Lung Carcinoma | 0.07 mg/g, i.p. daily for 14 days | Suppressed tumor growth | [3] |
| BALB/c Athymic Mice | HL-60 Leukemia Xenograft | 0.07 mg/g, i.p. two daily injections, 7-day rest, for 14 days | Suppressed tumorigenic growth | [3] |
| BALB/c Athymic Mice | MDA-MB-231 Breast Cancer Xenograft | 0.07 mg/g, i.p. three daily injections, 3 days off, for 14 days | Suppressed tumor growth | [3] |
Pharmacokinetic Parameters in Mice
| Parameter | Value | Unit | Animal Model | Administration Route | Reference |
| Cmax | 113 | ng/mL | C57Bl/6 | Intravenous | [1] |
| T1/2 | 0.3 | hr | C57Bl/6 | Intravenous | [1] |
| CL | 2312 | mL/min/kg | C57Bl/6 | Intravenous | [1] |
| AUC0-inf | 36 | ng*hr/mL | C57Bl/6 | Intravenous | [1] |
Signaling Pathway Modulation
Recent studies have indicated that 3PO can also modulate signaling pathways involved in cancer progression. One such pathway is the Transforming Growth Factor-β1 (TGF-β1)/SMAD2/3 signaling cascade, which plays a crucial role in tumor cell proliferation and invasion.
Caption: Inhibition of the TGF-β1/SMAD2/3 signaling pathway by 3PO.
Experimental Protocols
In Vitro PFKFB3 Enzyme Inhibition Assay
Recombinant human PFKFB3 enzyme activity is measured using a coupled enzyme assay. The assay mixture contains the enzyme, ATP, and fructose-6-phosphate in a reaction buffer. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, and the decrease in absorbance at 340 nm is monitored spectrophotometrically. 3PO is added at various concentrations to determine its inhibitory effect, and the IC50 value is calculated from the dose-response curve.
Cell Viability Assay (Trypan Blue Dye Exclusion)
Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of 3PO for 48-72 hours. Following treatment, cells are harvested and stained with trypan blue. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter. The percentage of viable cells is calculated relative to a vehicle-treated control, and the IC50 value is determined.
In Vivo Subcutaneous Xenograft Model
Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-231, HL-60) in a suitable medium, often mixed with Matrigel to enhance tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. 3PO is administered intraperitoneally (i.p.) according to a predetermined dosing schedule. Tumor volume is measured regularly using calipers (Volume = (length × width²)/2). At the end of the study, tumors are excised and weighed.
Cross-Validation and Comparison
The in vitro data consistently demonstrates the ability of 3PO to inhibit PFKFB3 and suppress the proliferation of a range of cancer cell lines at low micromolar concentrations.[1] These findings are well-corroborated by the in vivo studies, where systemic administration of 3PO effectively reduces tumor growth in various xenograft models.[3] The observed in vivo efficacy is consistent with the proposed mechanism of action, as 3PO has been shown to decrease the levels of F-2,6-BP and glucose uptake in tumors.[1]
The pharmacokinetic profile of 3PO in mice, characterized by a relatively short half-life, suggests that frequent administration may be necessary to maintain therapeutic concentrations in vivo.[1] This aligns with the daily or multiple-daily dosing regimens employed in the successful efficacy studies.[3]
The modulation of the TGF-β1/SMAD2/3 signaling pathway by 3PO provides an additional layer to its anti-cancer activity beyond glycolysis inhibition. This suggests that 3PO may have pleiotropic effects, impacting not only tumor cell metabolism but also key signaling pathways that drive cancer progression.
References
The Controversial Role of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one as a Direct PFKFB3 Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the direct inhibitory activity of small molecules against key metabolic enzymes is paramount. This guide provides a comparative analysis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, and its debated role as a direct inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). We will delve into the conflicting evidence surrounding 3PO and compare its activity with other recognized PFKFB3 inhibitors, supported by experimental data and detailed protocols.
PFKFB3 is a critical enzyme in the regulation of glycolysis, the metabolic pathway that converts glucose into pyruvate. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[2][3] By controlling the levels of F2,6BP, PFKFB3 plays a significant role in cellular metabolism and is a potential therapeutic target in diseases characterized by altered glycolysis, such as cancer.[2][3]
Comparative Analysis of PFKFB3 Inhibitors
To provide a clear perspective on the potency of various compounds, the following table summarizes the in vitro inhibitory activity of 3PO and other notable PFKFB3 inhibitors.
| Compound | Common Name(s) | IC50 (PFKFB3) | Notes |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | 3PO | > 100 μM[1] / ~25 μM[4] | Conflicting reports on direct inhibitory activity. More recent evidence suggests it is not a direct inhibitor. |
| 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one | PFK15 | 207 nM[5] | A more potent derivative of 3PO.[2] |
| Not specified | PFK158 | No direct inhibition up to 100 μM[1] | An improved derivative of 3PO with better pharmacokinetic properties, but its direct inhibition of PFKFB3 is also contested.[1][5] |
| Not specified | AZ67 | 18 nM[1] | A potent and selective PFKFB3 inhibitor. |
| Not specified | KAN0438757 | 190 nM[5] | A potent and selective inhibitor of PFKFB3. |
Signaling Pathway of PFKFB3 in Glycolysis
The following diagram illustrates the central role of PFKFB3 in the glycolytic pathway and the mechanism of its inhibition.
Experimental Protocols
A crucial aspect of evaluating direct enzyme inhibition is the methodology employed. Below is a typical experimental workflow for assessing PFKFB3 inhibition.
PFKFB3 Kinase Activity Assay
This assay measures the kinase activity of PFKFB3 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human PFKFB3 enzyme
-
Fructose-6-phosphate (F-6-P)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (e.g., 3PO, PFK15) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific concentration of PFKFB3 enzyme (e.g., 20 nM), and F-6-P (e.g., 2 mM).
-
Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known PFKFB3 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (e.g., 20 µM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours).
-
Stop the reaction and measure the amount of ADP produced using a luminometer-based assay like the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The evidence strongly suggests that (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is not a direct inhibitor of PFKFB3, despite its historical use as such. Researchers should exercise caution when interpreting studies that have used 3PO to infer the direct roles of PFKFB3. For direct and potent inhibition of PFKFB3 in experimental settings, compounds such as PFK15 and AZ67 are more suitable alternatives with well-characterized inhibitory activities. The use of rigorous and direct enzymatic assays is essential for the accurate characterization of enzyme inhibitors in drug discovery and chemical biology.
References
- 1. PFKFB3 - Wikipedia [en.wikipedia.org]
- 2. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3PO | PFKFB3 Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
Evaluating the Specificity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): A Critical Comparison with Modern PFKFB3 Inhibitors
For Immediate Distribution to the Scientific Community
This guide provides a comprehensive evaluation of the kinase inhibitor (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO. Initially lauded as a specific inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, recent evidence necessitates a re-evaluation of its specificity and utility in research. This document is intended for researchers, scientists, and drug development professionals seeking to accurately target the PFKFB3 pathway.
Executive Summary
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) was first identified as a competitive inhibitor of PFKFB3, reducing glycolytic flux in cancer cells.[1][2] However, subsequent, more definitive studies have demonstrated that 3PO does not directly bind to or inhibit PFKFB3 in enzymatic assays.[3][4] Its observed effects on cellular metabolism are now largely attributed to off-target mechanisms.
This guide will:
-
Present the current understanding of 3PO's mechanism of action.
-
Provide a comparative analysis of 3PO against a panel of validated and more specific PFKFB3 inhibitors.
-
Detail a standard biochemical protocol for assessing PFKFB3 inhibition.
-
Illustrate the PFKFB3 signaling pathway to provide context for targeted research.
The Evolving Story of 3PO: From PFKFB3 Inhibitor to a Molecule with Off-Target Effects
While early studies positioned 3PO as a valuable tool to probe the function of PFKFB3,[1] recent findings have cast significant doubt on its specificity. Multiple research groups have now reported a lack of direct binding and inhibition of PFKFB3 by 3PO in biochemical assays.[3][4] The anti-glycolytic effects of 3PO are instead thought to arise from off-target activities, which may include the inhibition of NF-κB signaling or other cellular processes.[5]
Comparative Analysis: 3PO vs. Validated PFKFB3 Inhibitors
Given the current evidence, a direct comparison of 3PO's IC50 against a panel of kinases is misleading. A more scientifically valuable approach is to compare its reported activity with that of potent and selective PFKFB3 inhibitors. The following table summarizes the inhibitory concentrations (IC50) of 3PO and several recognized PFKFB3 inhibitors against recombinant human PFKFB3.
| Compound | IC50 (PFKFB3) | Notes |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | ~22.9 µM (disputed) | Initial reports suggested this IC50.[6] More recent studies show no direct inhibition.[3][4] |
| PFK15 | ~207 nM | A more potent derivative of 3PO.[6] |
| PFK158 | Potent inhibitor | An improved analog of PFK15 with better pharmacokinetic properties.[6][7] |
| AZ67 | High potency and selectivity | Confirmed to bind directly to PFKFB3.[3] |
| KAN0438757 | Potent and selective inhibitor | A novel PFKFB3 inhibitor with roles in DNA damage response.[8][9] |
PFKFB3 Signaling Pathway
PFKFB3 is a critical enzyme in the regulation of glycolysis. It synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting step in glycolysis.[7] This pathway is often upregulated in cancer cells and is involved in pathological angiogenesis, making PFKFB3 an attractive therapeutic target.[1][10]
Caption: PFKFB3 signaling pathway in glycolysis.
Experimental Protocols
To aid researchers in the accurate assessment of PFKFB3 inhibition, a detailed protocol for a biochemical kinase assay is provided below.
Biochemical PFKFB3 Kinase Activity Assay
This protocol is a representative method for measuring the kinase activity of PFKFB3 and assessing the potency of inhibitors.
Materials:
-
Recombinant human PFKFB3 enzyme
-
Fructose-6-phosphate (F6P) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compounds (e.g., 3PO, PFK15) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PFKFB3 enzyme and F6P in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Caption: Experimental workflow for a PFKFB3 kinase assay.
Conclusion and Recommendations
The available scientific evidence strongly indicates that (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is not a specific inhibitor of PFKFB3. Its effects on glycolysis are likely due to off-target activities. For researchers investigating the role of PFKFB3, it is crucial to use validated and specific inhibitors such as PFK15, PFK158, AZ67, or KAN0438757. The use of 3PO as a tool to study PFKFB3 should be avoided to ensure the generation of accurate and reproducible data. Future research should focus on elucidating the true molecular targets of 3PO to understand its biological effects.
References
- 1. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule inhibitor 3PO is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current Issues in Molecular Biology | An Open Access Journal from MDPI [mdpi.com]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Benchmarking a Novel Glycolysis Inhibitor: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) Against Standard Chemotherapeutic Agents
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of oncology research, the targeting of cancer metabolism has emerged as a promising therapeutic strategy. One such approach involves the inhibition of key glycolytic enzymes, upon which many cancer cells are heavily dependent for their proliferation and survival. This guide provides a comparative analysis of the novel glycolysis inhibitor, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), against established standard-of-care chemotherapeutic agents.
Introduction to (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that regulates the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, 3PO effectively reduces the rate of glycolysis, thereby depriving cancer cells of a crucial energy source.
Comparative Efficacy: 3PO vs. Standard Chemotherapeutics
While direct head-to-head studies providing comparative IC50 values for 3PO and standard chemotherapeutic agents in the same cancer cell lines under identical experimental conditions are limited in the publicly available literature, we can compile and contrast reported IC50 values from various studies to provide a preliminary assessment of its potency. It is crucial to note that variations in experimental protocols, including cell lines, exposure times, and assay methods, can significantly influence these values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | Jurkat (Leukemia) | 1.4 | [1] |
| Ras-transformed NHBE (Lung) | 1.5 | [1] | |
| K562 (Leukemia) | 3.2 | [1] | |
| Various Hematopoietic and Adenocarcinoma Cell Lines | 1.4 - 24 | [1] | |
| Cisplatin | A549 (Lung Cancer) | 16.48 (24h) | [2] |
| A549 (Lung Cancer) | 23.4 (Ad-LacZ control) | [3] | |
| A549 (Lung Cancer) | 4.97 µg/mL (48h) | [4] | |
| A549 (Lung Cancer) | 6.59 (72h) | [1] | |
| Paclitaxel | A549 (Lung Cancer) | Data not available in the same context | |
| Doxorubicin | A549 (Lung Cancer) | Data not available in the same context |
Note: The IC50 values for cisplatin in the A549 cell line show significant variability across different studies, highlighting the importance of direct comparative experiments.[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 3PO is the inhibition of PFKFB3. This leads to a reduction in the intracellular concentration of fructose-2,6-bisphosphate, which in turn decreases the activity of PFK-1 and suppresses the overall glycolytic flux. This metabolic reprogramming has several downstream consequences for cancer cells, including cell cycle arrest and induction of apoptosis.
The PFKFB3 enzyme is a downstream target of several key oncogenic signaling pathways, including:
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in glycolysis, including PFKFB3.[6][7]
-
p38/MK2 Pathway: Cellular stress can activate the p38/MK2 pathway, leading to the phosphorylation and activation of PFKFB3.[8]
-
mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and proliferation, can also upregulate the expression of PFKFB3.[6][7]
By inhibiting PFKFB3, 3PO can counteract the pro-proliferative effects of these pathways.
Caption: PFKFB3 Signaling Pathway and Inhibition by 3PO.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of anti-cancer compounds. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 3PO, cisplatin) and a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Methodology:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analysis: Analyze the stained cells by flow cytometry.[11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Detailed Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with a solution containing propidium iodide.[13]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[13]
Conclusion
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) represents a promising therapeutic candidate that targets the metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis through the specific targeting of PFKFB3 offers a distinct mechanism of action compared to traditional DNA-damaging agents like cisplatin or microtubule stabilizers like paclitaxel. While further direct comparative studies are necessary to definitively establish its potency relative to standard chemotherapeutics, the existing data suggests that 3PO and other PFKFB3 inhibitors may hold significant potential, both as monotherapies and in combination with existing anti-cancer drugs. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the efficacy and mechanism of this novel class of compounds.
References
- 1. netjournals.org [netjournals.org]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Critical Review of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in Glycolysis Inhibition
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , commonly known as 3PO , is a small molecule inhibitor that has garnered significant attention in cancer research for its ability to suppress glycolytic flux. This guide provides a critical review of the existing literature on 3PO, offering a comparative analysis with other glycolytic inhibitors, detailed experimental protocols, and a discussion of its contentious mechanism of action.
Mechanism of Action: A Tale of Two Theories
Initially, 3PO was identified as a selective inhibitor of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) .[1] PFKFB3 plays a crucial role in regulating glycolysis by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, 3PO was believed to reduce F2,6BP levels, thereby decreasing the rate of glycolysis and consequently suppressing tumor growth, which often relies on this metabolic pathway for energy production (the Warburg effect).
However, recent studies have challenged this direct inhibition model. Some research suggests that 3PO may not directly bind to PFKFB3 but rather exerts its anti-glycolytic effects by inducing intracellular acidification .[2][3][4][5] This alternative mechanism proposes that 3PO leads to a decrease in intracellular pH, which in turn inhibits the activity of various glycolytic enzymes. This controversy highlights the need for further investigation to fully elucidate the precise molecular interactions of 3PO.
Comparative Performance of Glycolytic Inhibitors
3PO has been evaluated alongside several other inhibitors targeting PFKFB3 and other components of the glycolytic pathway. The following tables summarize the in vitro potency of 3PO and its alternatives against the PFKFB3 enzyme and various cancer cell lines.
| Compound | Target | IC50 (Enzymatic Assay) | Reference |
| 3PO | PFKFB3 | 22.9 µM | [1] |
| PFK15 | PFKFB3 | 207 nM | [6] |
| KAN0438757 | PFKFB3 | 190 nM | [7] |
| AZD6738 (AZ67) | PFKFB3 | 11 nM | [8] |
| PFK158 | PFKFB3 | No direct inhibition up to 100 µM | [9] |
Table 1: Comparative IC50 Values of PFKFB3 Inhibitors in Enzymatic Assays. This table highlights the significantly higher concentration of 3PO required for enzymatic inhibition compared to more potent alternatives like PFK15 and AZ67.
| Cell Line | Cancer Type | 3PO IC50 | PFK15 GI50 | KAN0438757 IC50 | Reference |
| Jurkat | T-cell Leukemia | 1.4 µM | ~3 µM (NCI-60 mean) | - | [7] |
| H522 | Lung Adenocarcinoma | - | ~3 µM (NCI-60 mean) | - | [10] |
| Miapaca-2 | Pancreatic Cancer | - | - | 2.75 µM | [7] |
| PANC1 | Pancreatic Cancer | - | - | 3.83 µM | [7] |
| SW620 | Colorectal Cancer | - | - | 7.50 µM | [7] |
| U-266 | Multiple Myeloma | - | - | 5.08 µM | [7] |
| AMO-1 | Multiple Myeloma | - | - | 11.53 µM | [7] |
| HCT-116 | Colorectal Cancer | - | - | >10 µM | [11] |
| HT-29 | Colorectal Cancer | - | - | >10 µM | [11] |
Table 2: Comparative Anti-proliferative Activity of Glycolytic Inhibitors in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values for 3PO and its alternatives across various cancer cell lines. Direct comparisons are limited due to variations in experimental setups across different studies.
In Vivo Efficacy
In preclinical animal models, 3PO has demonstrated the ability to reduce tumor growth and glucose uptake. For instance, intraperitoneal (i.p.) administration of 3PO at 70 mg/kg has been shown to suppress tumor growth in xenograft models. Similarly, PFK15, administered i.p. at 25 mg/kg, has shown anti-tumor effects in several human xenograft models, comparable to some approved chemotherapeutic agents.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed in the literature, the following diagrams are provided.
Caption: Proposed signaling pathway of 3PO and other PFKFB3 inhibitors in glycolysis.
Caption: General experimental workflow for evaluating glycolytic inhibitors.
Experimental Protocols
Synthesis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
A common synthetic route for 3PO involves a Claisen-Schmidt condensation reaction between 3-pyridinecarboxaldehyde and 4-acetylpyridine in the presence of a base, typically sodium hydroxide, in a solvent such as ethanol. The reaction mixture is stirred at room temperature, and the resulting precipitate is then filtered, washed, and recrystallized to yield the pure product.
PFKFB3 Enzymatic Assay
The inhibitory activity of compounds against PFKFB3 can be determined using a kinase activity assay. A typical protocol involves incubating recombinant human PFKFB3 protein with its substrates, fructose-6-phosphate (F6P) and ATP, in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of ADP produced, often using a coupled enzyme system that generates a detectable signal (e.g., luminescence or fluorescence).[6][7]
-
Reagents: Recombinant human PFKFB3, ATP, F6P, assay buffer, and a kinase detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the PFKFB3 enzyme, assay buffer, and the inhibitor.
-
Initiate the reaction by adding a mixture of ATP and F6P.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the kit manufacturer's instructions.
-
Calculate IC50 values using a suitable software.
-
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of glycolytic inhibitors on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14]
-
Reagents: Cancer cell lines, culture medium, 3PO or other inhibitors, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
To evaluate the anti-tumor efficacy of glycolytic inhibitors in a living organism, a tumor xenograft model is frequently employed.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cells, Matrigel (optional), calipers, and the inhibitor solution.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the inhibitor via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Conclusion
(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) remains a valuable tool for studying the role of glycolysis in cancer. However, the controversy surrounding its precise mechanism of action warrants careful consideration when interpreting experimental results. While it demonstrates anti-proliferative and anti-tumor effects, its potency is considerably lower than that of newer PFKFB3 inhibitors such as PFK15 and AZ67. The choice of inhibitor for a particular study should be guided by the specific research question, with an awareness of the potential for off-target effects and the ongoing debate regarding the direct molecular target of 3PO. Future research should focus on definitively resolving the mechanism of action of 3PO and conducting head-to-head in vivo comparisons with more potent and selective glycolytic inhibitors.
References
- 1. Enzyme activity assay [bio-protocol.org]
- 2. Change in Intracellular pH Causes the Toxic Ca2+ Entry via NCX1 in Neuron- and Glia-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient intracellular acidification regulates the core transcriptional heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of metabolic acidosis on intracellular pH responses in multiple cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of intracellular vs. extracellular acidic pH on the cardiac metabolome during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. PFKFB3 - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
A Comparative Analysis of 3PO and AZ67 as PFKFB3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3): 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and AZ67. PFKFB3 is a critical regulator of glycolysis, a metabolic pathway often upregulated in cancer and other diseases, making it an attractive therapeutic target. This document will objectively compare the performance of 3PO and AZ67, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Introduction to PFKFB3 and its Inhibitors
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing the levels of Fru-2,6-BP, PFKFB3 enhances glycolytic flux. This process is crucial for the rapid proliferation of cancer cells and is also implicated in inflammatory and angiogenic processes. The development of PFKFB3 inhibitors aims to disrupt this metabolic advantage in diseased cells. 3PO was one of the first small molecules identified as a PFKFB3 inhibitor, while AZ67 is a more recently developed compound with reported high potency and selectivity.
Comparative Data Summary
The following table summarizes the key quantitative data for 3PO and AZ67 based on available experimental evidence.
| Parameter | 3PO | AZ67 | References |
| Target | PFKFB3 | PFKFB3 | [1],[2] |
| IC50 (PFKFB3, cell-free) | ~22.9 µM (recombinant human) | 11 nM | [1],,[2] |
| IC50 (PFKFB2, cell-free) | Not widely reported | 159 nM | ,[2] |
| IC50 (PFKFB1, cell-free) | Not widely reported | 1130 nM | ,[2] |
| Cellular IC50 (Cancer Cell Lines) | 1.4 - 24 µM | Not widely reported for proliferation | [2] |
| Effect on Fru-2,6-BP levels | Decreases | Decreases | [1] |
| Effect on Glucose Uptake | Suppresses | No significant effect in some studies | [1],[3] |
| In Vivo Efficacy | Inhibits tumor growth in xenograft models | Alleviates motor discoordination and brain infarct injury in a mouse model of ischemia | [1] |
| Reported Off-Target Effects/Controversies | Recent studies suggest it may not directly bind to PFKFB3 and its effects may be due to intracellular pH changes. Poor water solubility. | Some studies show it inhibits angiogenesis independently of glycolysis inhibition. | [4],[3] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the central role of PFKFB3 in the glycolytic pathway and the points of intervention for its inhibitors. PFKFB3 converts fructose-6-phosphate to fructose-2,6-bisphosphate, which in turn activates PFK-1, a critical step in glycolysis. Both 3PO and AZ67 are designed to inhibit the kinase activity of PFKFB3, thereby reducing Fru-2,6-BP levels and dampening the glycolytic rate.
Caption: PFKFB3 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common protocols used to evaluate PFKFB3 inhibitors.
PFKFB3 Kinase Activity Assay (Cell-Free)
This assay directly measures the enzymatic activity of purified PFKFB3 and its inhibition by test compounds.
-
Reagents: Recombinant human PFKFB3, fructose-6-phosphate (F6P), ATP, coupling enzymes (e.g., aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase), NADH.
-
Procedure:
-
The reaction is initiated by mixing PFKFB3 with F6P and ATP in a suitable buffer.
-
The product, fructose-1,6-bisphosphate (formed from the product of the PFKFB3 reaction, Fru-2,6-BP, activating PFK-1 which then acts on F6P), is coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD+.
-
The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically over time.
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HeLa, HCT116, A549).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor (e.g., 3PO or AZ67) or vehicle control for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
The IC50 value, the concentration of inhibitor that reduces cell proliferation by 50%, is calculated from the dose-response curve.
-
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the surrounding medium.
-
Reagents: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Procedure:
-
Cells are pre-treated with the inhibitor or vehicle for a defined time.
-
The cells are then incubated with the fluorescent glucose analog for a short period.
-
After incubation, the cells are washed to remove any unincorporated analog.
-
The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometry, which is proportional to the amount of glucose taken up.
-
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PFKFB3 inhibitor.
Caption: A typical experimental workflow for PFKFB3 inhibitor evaluation.
Comparative Analysis and Discussion
Potency and Selectivity: AZ67 demonstrates significantly higher potency against PFKFB3 in cell-free assays (IC50 of 11 nM) compared to 3PO (IC50 of ~22.9 µM)[1][2]. Furthermore, AZ67 shows good selectivity for PFKFB3 over other PFKFB isoforms, which is a desirable characteristic to minimize off-target effects[2]. The selectivity of 3PO for PFKFB3 over other isoforms has not been as extensively reported.
Mechanism of Action: While both compounds were initially reported to act as direct inhibitors of PFKFB3, recent studies have cast doubt on the mechanism of 3PO. It has been suggested that 3PO's anti-glycolytic effects may be a consequence of altering intracellular pH rather than direct binding to PFKFB3[4]. In contrast, biophysical studies have confirmed the direct binding of AZ67 to PFKFB3[3]. This distinction is critical for the rational design of future PFKFB3-targeted therapies.
Cellular Effects: 3PO has been shown to reduce glucose uptake and inhibit the proliferation of a wide range of cancer cell lines[2]. Interestingly, some studies with AZ67 have shown that it can inhibit angiogenesis in endothelial cells without significantly affecting their glucose metabolism, suggesting that the effects of PFKFB3 inhibition may be cell-context dependent and not solely reliant on blocking glycolysis[3].
In Vivo Potential: Both inhibitors have shown promise in preclinical in vivo models. 3PO has been demonstrated to suppress tumor growth in various xenograft models[1]. AZ67 has shown neuroprotective effects in a mouse model of ischemia[1]. However, the poor water solubility of 3PO has been noted as a potential hurdle for its clinical development.
Conclusion
Both 3PO and AZ67 have been valuable research tools for understanding the role of PFKFB3 in health and disease.
-
3PO , as an early PFKFB3 inhibitor, has provided a wealth of data on the effects of targeting this enzyme. However, the controversy surrounding its direct mechanism of action and its relatively low potency and poor solubility may limit its therapeutic potential.
-
AZ67 represents a more potent and selective tool for studying PFKFB3. Its confirmed direct binding to the target and its distinct cellular effects, such as the uncoupling of anti-angiogenic and glycolytic inhibitory activities, make it a valuable probe for dissecting the multifaceted roles of PFKFB3.
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific experimental context. For studies requiring a highly potent and selective tool with a confirmed direct binding mechanism, AZ67 is the superior choice. However, the extensive body of literature on 3PO still provides a valuable resource for understanding the broader consequences of disrupting cellular glycolysis. Future research should focus on developing PFKFB3 inhibitors with improved pharmacokinetic properties and a clear understanding of their on- and off-target effects to successfully translate these preclinical findings into clinical applications.
References
Safety Operating Guide
Personal protective equipment for handling (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Essential Safety and Handling Guide for (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its structural components—a chalcone core and pyridine rings—is essential. Pyridine, a component of this molecule's structure, is known to be potentially harmful, with risks including liver damage. Therefore, robust personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | A standard laboratory coat must be worn at all times. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: Handling Procedures
-
Preparation : Before handling the compound, ensure that the designated work area within the chemical fume hood is clean and uncluttered. All necessary equipment, including a calibrated balance, glassware, and spill containment materials, should be readily accessible.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use :
-
Keep all containers of the compound sealed when not in use.
-
Clearly label all vessels containing the compound with its full chemical name and any known hazard warnings.
-
Avoid heating the compound unless necessary for a specific procedure, and do so with appropriate engineering controls in place.
-
-
Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
-
Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Disposal Plan
All waste materials contaminated with (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one must be treated as hazardous waste.
-
Solid Waste :
-
Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal :
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill : In case of a small spill within a fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.
Workflow for Safe Handling
Caption: Workflow for handling (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
